molecular formula C6H8Cl2N2 B1532554 2-(Chloromethyl)-5-methylpyrazine hydrochloride CAS No. 128229-06-1

2-(Chloromethyl)-5-methylpyrazine hydrochloride

Cat. No.: B1532554
CAS No.: 128229-06-1
M. Wt: 179.04 g/mol
InChI Key: XCGNTLZPQQWVOK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGNTLZPQQWVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679071
Record name 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1)
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Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128229-06-1
Record name 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methylpyrazine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS No: 128229-06-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document delves into the structural and chemical characteristics of the molecule, including its molecular identity, predicted and known physical properties, and spectral data. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug discovery and development. The guide is structured to provide not just data, but also the scientific rationale behind the presented methodologies, ensuring a thorough understanding of the compound's behavior and handling.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved drugs[1]. Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged structures in medicinal chemistry. This compound is a reactive intermediate that serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics[2][3]. The presence of a reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of extensive chemical libraries for drug screening.

This guide aims to be a definitive resource on the physicochemical properties of this compound, providing the necessary data and protocols to handle, characterize, and utilize this compound effectively and safely in a research and development setting.

Molecular Identity and Structure

The foundational step in understanding the physicochemical properties of any compound is to establish its precise molecular identity.

SynthesisWorkflow start 2-Hydroxymethyl-5-methylpyrazine chlorination Chlorination (e.g., with SOCl₂ or PCl₅) start->chlorination intermediate 2-(Chloromethyl)-5-methylpyrazine (Free Base) chlorination->intermediate acidification Acidification (with HCl in a suitable solvent) intermediate->acidification product 2-(Chloromethyl)-5-methylpyrazine Hydrochloride acidification->product purification Purification (Recrystallization) product->purification final_product Pure Crystalline Product purification->final_product HPLC_Workflow sample Sample Solution hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc chromatogram Chromatogram (Purity Assessment) hplc->chromatogram

References

Spectroscopic Characterization of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS No. 128229-06-1), a key intermediate in pharmaceutical and agrochemical research.[1][2] Due to the limited availability of published experimental spectra for this specific salt, this document leverages expert analysis of structurally related compounds to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals requiring a robust understanding of the structural elucidation of this compound.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol .[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic applications.[1] The reactive chloromethyl group is a key functional handle for further molecular elaboration.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous pyrazine derivatives, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methyl protons. The hydrochloride salt form may lead to a downfield shift of the pyrazine ring protons due to the protonation of the nitrogen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine-H (ring)8.5 - 8.7Singlet1H
Pyrazine-H (ring)8.4 - 8.6Singlet1H
-CH₂Cl4.8 - 5.0Singlet2H
-CH₃2.6 - 2.8Singlet3H

Causality behind Predictions: The chemical shifts of the pyrazine ring protons are anticipated to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. Data from similar structures, such as (5-Methylpyrazin-2-yl)methyl derivatives, show pyrazine protons in the 8.4-8.5 ppm range.[3] The presence of the hydrochloride is expected to further deshield these protons. The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the pyrazine ring, placing their signal around 4.8-5.0 ppm. The methyl group protons are expected to appear as a singlet in the upfield region, typical for alkyl substituents on an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (ring)150 - 155
C-Cl (ring)145 - 150
C-H (ring)142 - 146
C-CH₃ (ring)140 - 144
-CH₂Cl45 - 50
-CH₃20 - 25

Causality behind Predictions: The carbon atoms of the pyrazine ring are expected to resonate at high chemical shifts due to their sp² hybridization and the influence of the nitrogen atoms. The carbon attached to the chloromethyl group and the carbon bearing the methyl group will have distinct chemical shifts. The chloromethyl carbon signal is anticipated around 45-50 ppm, while the methyl carbon will be the most upfield signal. These predictions are informed by the ¹³C NMR data of related pyrazine compounds.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer lock Lock on deuterium signal transfer->lock shim Shim for magnetic field homogeneity lock->shim acquire_H1 Acquire ¹H spectrum (zg30 pulse program) shim->acquire_H1 acquire_C13 Acquire ¹³C spectrum (zgpg30 pulse program) shim->acquire_C13 ft Fourier Transformation acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to internal standard (TMS) baseline->reference

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (from HCl)2500 - 3000Broad, Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (ring)1600 - 1650Medium to Strong
C=C Stretch (ring)1400 - 1500Medium to Strong
C-Cl Stretch600 - 800Strong

Causality behind Predictions: The broad absorption in the 2500-3000 cm⁻¹ region is characteristic of the N-H stretch of a hydrochloride salt of an amine. Aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1400-1650 cm⁻¹ region.[4] A strong band in the fingerprint region (600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Experimental Protocol for FT-IR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing atr Place solid sample directly on ATR crystal sample_scan Collect sample spectrum (4000-400 cm⁻¹) atr->sample_scan background Collect background spectrum background->sample_scan correction ATR and baseline correction sample_scan->correction labeling Peak labeling correction->labeling

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for the free base, 2-(chloromethyl)-5-methylpyrazine (C₆H₇ClN₂), as the hydrochloride salt would typically dissociate in the ion source.

Predicted Mass Spectrum Data
AdductPredicted m/z
[M+H]⁺143.0371
[M+Na]⁺165.0190

Data sourced from PubChem for the free base, 2-(chloromethyl)-5-methylpyrazine.[5]

Proposed Fragmentation Pathway

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway involves the loss of a chlorine radical followed by the loss of HCN.

G mol [C₆H₇ClN₂]⁺˙ m/z = 142/144 frag1 [C₆H₇N₂]⁺ m/z = 107 mol->frag1 - Cl˙ frag2 [C₅H₅N]⁺˙ m/z = 79 frag1->frag2 - HCN

Caption: Proposed mass spectrometry fragmentation pathway for 2-(chloromethyl)-5-methylpyrazine.

Experimental Protocol for Mass Spectrometry Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis dissolve Dissolve sample in a volatile solvent (e.g., methanol) infuse Infuse sample into the ion source dissolve->infuse acquire_pos Acquire spectrum in positive ion mode infuse->acquire_pos acquire_neg Acquire spectrum in negative ion mode infuse->acquire_neg identify_ion Identify molecular ion peaks acquire_pos->identify_ion acquire_neg->identify_ion analyze_frag Analyze fragmentation pattern identify_ion->analyze_frag

Caption: General workflow for acquiring mass spectrometry data via ESI-MS.

Conclusion

References

solubility and stability of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the , a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. By elucidating the physicochemical properties of this compound, this guide aims to facilitate robust formulation development, ensure analytical method integrity, and support regulatory compliance. The methodologies described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.

Introduction: The Significance of this compound

This compound (CAS No: 128229-06-1) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Pyrazine derivatives are integral scaffolds in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[2][3] The chloromethyl group, in particular, serves as a reactive handle for further synthetic transformations, making this compound a valuable building block.

A thorough understanding of the solubility and stability of this hydrochloride salt is paramount for its effective utilization. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact the safety and efficacy of a final drug product. This guide will provide the necessary protocols to systematically evaluate these critical parameters.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₆H₈Cl₂N₂ChemScene[1]
Molecular Weight 179.05 g/mol ChemScene[1]
Appearance Expected to be a solidGeneral Knowledge
Storage 4°C, sealed storage, away from moistureChemScene[1]

Note: The non-hydrochloride form, 2-(Chloromethyl)-5-methylpyrazine, is a yellow liquid.[4] The hydrochloride salt is expected to be a solid.

Solubility Profile: A Systematic Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in various stages of drug development. The following section outlines a protocol for determining the equilibrium solubility of this compound in a range of common pharmaceutical solvents.

Rationale for Solvent Selection

The choice of solvents is based on covering a spectrum of polarities and hydrogen bonding capabilities, which are representative of solvents used in synthesis, purification, and formulation. This includes aqueous buffers at various pH values to understand the impact of ionization on solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic process for determining the solubility of the target compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh excess 2-(Chloromethyl)-5-methylpyrazine HCl add_compound Add excess compound to each vial prep_compound->add_compound prep_solvents Prepare selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, etc.) add_solvent Add a known volume of solvent to vials prep_solvents->add_solvent add_solvent->add_compound equilibrate Equilibrate at constant temp. (e.g., 25°C & 37°C) with agitation for 24-48h add_compound->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take a clear supernatant aliquot centrifuge->aliquot dilute Dilute aliquot with mobile phase aliquot->dilute analyze Analyze by validated HPLC-UV method dilute->analyze calculate Calculate concentration (mg/mL or mol/L) from calibration curve analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility
  • Preparation: Accurately weigh an excess amount of this compound into several glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure a clear supernatant.

  • Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of a pre-validated HPLC-UV method.

  • Quantification: Analyze the diluted samples by HPLC-UV and determine the concentration against a standard calibration curve.

Presentation of Solubility Data

The results should be tabulated for clear comparison.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Purified Water9.025Hypothetical Data
pH 1.2 Buffer (0.1 N HCl)N/A25Hypothetical Data
pH 4.5 Acetate BufferN/A25Hypothetical Data
pH 7.4 Phosphate BufferN/A25Hypothetical Data
Methanol5.125Hypothetical Data
Ethanol4.325Hypothetical Data
Isopropanol3.925Hypothetical Data
Acetonitrile5.825Hypothetical Data
Dichloromethane3.125Hypothetical Data

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][6] These studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[7]

The Logic of Forced Degradation

The objective is to expose the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use to accelerate degradation.[5][8] This provides a rapid assessment of the molecule's vulnerabilities. The typical goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at a sufficient concentration for detection and characterization.[6]

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Evaluation start Prepare stock solution of 2-(Chloromethyl)-5-methylpyrazine HCl in an appropriate solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to stress thermal Thermal (Solid & Solution, 80°C) start->thermal Expose to stress photo Photolytic (ICH Q1B conditions) start->photo Expose to stress neutralize Neutralize (for acid/base) and dilute samples at time points (t=0, 2, 4, 8, 24h) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-UV/DAD/MS Method neutralize->analyze mass_balance Assess Mass Balance analyze->mass_balance peak_purity Evaluate Peak Purity analyze->peak_purity identify_degradants Identify & Characterize Degradation Products analyze->identify_degradants pathway Propose Degradation Pathway identify_degradants->pathway

Caption: Logical Flow of a Forced Degradation Study.

Detailed Protocols for Stress Conditions

A stock solution (e.g., 1 mg/mL) of this compound should be prepared in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.[8][9] Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at appropriate time points. Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.[8][9] Keep the solution at room temperature, as base-catalyzed hydrolysis of the chloromethyl group is expected to be rapid. Collect samples and neutralize with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[8] Keep the solution at room temperature and protected from light. Collect samples at various time points.

  • Thermal Degradation:

    • Solution: Store the stock solution at an elevated temperature (e.g., 80°C) protected from light.

    • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C). Periodically, dissolve a weighed amount of the stressed solid for analysis.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

Anticipated Degradation Pathways

The primary points of instability in the molecule are the chloromethyl group and the pyrazine ring itself.

  • Hydrolysis: The benzylic-like chloride of the chloromethyl group is susceptible to nucleophilic substitution by water (hydrolysis) or hydroxide ions, which would lead to the formation of 2-(Hydroxymethyl)-5-methylpyrazine. This reaction is expected to be significantly faster under basic conditions.

  • Oxidation: The nitrogen atoms in the pyrazine ring could be susceptible to oxidation, potentially forming N-oxides. The methyl group could also be oxidized.

  • Photodegradation: UV exposure could potentially lead to homolytic cleavage of the C-Cl bond, initiating radical-based degradation pathways.

Data Presentation for Stability Studies

Results should be summarized in a table format.

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant(s)
Control (t=0) 0 h100.00.00N/A
0.1 M HCl 24 hHypothetical DataHypothetical DataHypothetical DataHypothetical Data
0.1 M NaOH 4 hHypothetical DataHypothetical DataHypothetical DataHypothetical Data
3% H₂O₂ 24 hHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Thermal (80°C) 48 hHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Photolytic (ICH Q1B) -Hypothetical DataHypothetical DataHypothetical DataHypothetical Data

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the . By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of materials used in drug development. The emphasis on understanding the causality behind each experimental step ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.

References

The Pyrazine Nucleus: A Versatile Scaffold for Innovations in Medicine, Agriculture, and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Enduring Relevance of the Pyrazine Core

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the architecture of functional molecules.[1][2] Its inherent electronic properties, characterized by an electron-deficient π system, and its capacity for diverse functionalization make it a privileged scaffold in numerous scientific disciplines.[1] This guide provides an in-depth exploration of the burgeoning research applications of pyrazine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core principles that underpin their utility in medicinal chemistry, their emerging roles in sustainable agriculture, and their innovative applications in materials science. This document is designed not as a rigid protocol book, but as a comprehensive guide that illuminates the causality behind experimental choices and provides a foundation for future research endeavors.

Part 1: Medicinal Chemistry - Targeting Disease with Pyrazine-Based Agents

The pyrazine moiety is a recurring motif in a multitude of biologically active compounds, including several clinically approved drugs.[3][4][5] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive building block for the design of novel therapeutics.[6] This section will explore the diverse pharmacological activities of pyrazine derivatives, with a focus on their anticancer, antibacterial, antiviral, and neuroprotective properties.

Anticancer Activity: Disrupting Malignant Processes

Pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3][4][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7][8] These enzymes play a critical role in regulating cellular processes such as proliferation, survival, and angiogenesis, and their aberrant activity is a hallmark of many cancers. Pyrazine-based compounds can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their downstream signaling.[9]

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4][10]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazine derivative. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Ligustrazine-Chalcone HybridsMDA-MB-231 (Breast)1.60 - 1.67[6]
Ligustrazine-Chalcone HybridsMCF-7 (Breast)1.41 - 1.54[6]
Chalcone-Pyrazine DerivativeBEL-7402 (Liver)10.74[6]
Imidazo[1,2-a]pyrazine DerivativeHep-2 (Laryngeal)11[12]
Imidazo[1,2-a]pyrazine DerivativeHepG2 (Liver)13[12]
Imidazo[1,2-a]pyrazine DerivativeMCF-7 (Breast)11[12]
Imidazo[1,2-a]pyrazine DerivativeA375 (Skin)11[12]
Boswellic Acid-Pyrazine DerivativeA375 (Skin)2.1[13]

Diagram: Workflow of MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Pyrazine Derivative treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_formazan 5. Incubate (2-4 hours) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Antibacterial Activity: Combating Microbial Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[2][14]

Mechanism of Action: Inhibition of DNA Gyrase

One of the key mechanisms of action for some pyrazine-based antibacterial agents is the inhibition of bacterial DNA gyrase.[5] This enzyme is a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, pyrazine derivatives can disrupt these vital cellular processes, leading to bacterial cell death.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Quantitative Data: Antibacterial Activity of Pyrazine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrazine-2-Carboxylic Acid DerivativeE. coli50[1]
Pyrazine-2-Carboxylic Acid DerivativeP. aeruginosa25[1]
Pyrazine-2-Carboxylic Acid DerivativeC. albicans3.125[1]
Triazolo[4,3-a]pyrazine DerivativeM. luteus31.25[6]

Diagram: Workflow for Screening Antimicrobial Compounds

Antimicrobial_Screening cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_tertiary Further Characterization compound_library Compound Library of Pyrazine Derivatives single_concentration Single High-Concentration Screen (e.g., Agar Diffusion or Broth Dilution) compound_library->single_concentration identify_hits Identify 'Hits' with Inhibitory Activity single_concentration->identify_hits mic_determination Determine MIC (Broth Microdilution) identify_hits->mic_determination spectrum_activity Test Against a Panel of Bacterial Strains (Gram +/-) mic_determination->spectrum_activity toxicity_assay Cytotoxicity Assay (e.g., against human cell lines) spectrum_activity->toxicity_assay moa_studies Mechanism of Action Studies (e.g., DNA gyrase inhibition) toxicity_assay->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: A generalized workflow for the screening and evaluation of antimicrobial compounds.

Antiviral and Neuroprotective Potential

Beyond their anticancer and antibacterial properties, pyrazine derivatives have demonstrated promising activity as antiviral and neuroprotective agents.

Antiviral Activity: Certain pyrazine derivatives have shown in vitro activity against a range of viruses, including measles, influenza, and herpes simplex viruses.[15] Some pyrazine-triazole conjugates have also shown significant potency against SARS-CoV-2.[10] The mechanism of action for many of these antiviral pyrazines is still under investigation, but some are thought to interfere with viral replication by inhibiting key viral enzymes like RNA-dependent RNA polymerase (RdRp).[10]

Neuroprotective Effects: Several pyrazine derivatives have exhibited neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's.[16][17] One of the proposed mechanisms for this neuroprotection is the activation of the Nrf2/ARE signaling pathway.[16] This pathway plays a crucial role in protecting cells from oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[16]

Diagram: The Nrf2/ARE Antioxidant Response Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazine Pyrazine Derivative (Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex Pyrazine->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to

Caption: A simplified diagram of the Nrf2/ARE signaling pathway.

Part 2: Agrochemicals - A Greener Approach to Crop Protection

Pyrazine derivatives are not only valuable in medicine but also show significant potential in agriculture as a more sustainable alternative to conventional pesticides.[15] Their natural occurrence in plants and their inherent biological activities make them ideal candidates for the development of novel herbicides, insecticides, and fungicides.[15]

Herbicidal Activity

Several pyrazine derivatives have been patented and investigated for their herbicidal properties.[5][18] They can be effective in controlling a variety of weeds in major crops.[5]

Mode of Action: Photosynthesis Inhibition

A key mode of action for some pyrazine-based herbicides is the inhibition of photosynthesis.[19] They can interfere with the photosynthetic electron transport chain, disrupting the plant's ability to produce energy and ultimately leading to its death.[19]

Insecticidal and Fungicidal Potential

Pyrazines are naturally produced by some plants as a defense mechanism against herbivores and pathogens.[15] This makes them attractive candidates for the development of bio-based insecticides and fungicides. Some pyrazines act as alarm pheromones in insects, suggesting their potential use in pest management strategies.[15]

Part 3: Materials Science - Engineering Functional Materials with Pyrazine Cores

The unique electronic and photophysical properties of the pyrazine ring have led to its incorporation into a variety of advanced materials.[5][17]

Pyrazine-Based Polymers

The electron-accepting nature of the pyrazine nucleus makes it a valuable component in conjugated polymers for organic electronics.[17] These polymers can exhibit tunable band gaps and high electron affinity, making them suitable for applications in organic solar cells and batteries.[17][20] For example, poly(hexaazatrinaphthalene) (PHATN), a pyrazine-based polymer, has shown promise as a universal cathode material for fast-charging batteries.[20]

Experimental Protocol: Synthesis of a Pyrazine-Based Conjugated Polymer via Stille Coupling

Principle: Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide, a versatile method for forming carbon-carbon bonds in polymer synthesis.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a Schlenk flask, dissolve 2,5-diiodopyrazine and a distannyl co-monomer (e.g., a distannylated thiophene derivative) in an anhydrous, deoxygenated solvent such as toluene.

    • Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition:

    • Add a palladium catalyst, such as Pd(PPh₃)₄, to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to reflux (e.g., 90-110°C) and stir for an extended period (e.g., 24-48 hours) to allow for polymerization to occur.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the reaction solution to a non-solvent like methanol.

    • Filter the polymer and wash it extensively with methanol to remove residual catalyst and monomers.

    • Further purify the polymer by Soxhlet extraction using a series of solvents to remove oligomers and impurities.

  • Characterization:

    • Characterize the synthesized polymer using techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and UV-Vis and fluorescence spectroscopy to investigate its optical properties.

Fluorescent Pyrazine Dyes

Pyrazine derivatives can be designed to exhibit strong fluorescence with large Stokes shifts, making them valuable as fluorescent probes and dyes.[9][21] These dyes have applications in various fields, including biomedical imaging and diagnostics. For instance, hydrophilic pyrazine dyes have been developed as exogenous fluorescent tracer agents for the real-time measurement of glomerular filtration rate, a key indicator of kidney function.[6][9]

Conclusion: A Future Forged with Pyrazine Derivatives

The pyrazine nucleus continues to be a source of inspiration for scientists across diverse disciplines. Its inherent versatility and the ever-expanding toolkit for its functionalization ensure its continued relevance in the pursuit of novel solutions to pressing challenges in medicine, agriculture, and materials science. The research highlighted in this guide underscores the immense potential of pyrazine derivatives and provides a solid foundation for future investigations. As our understanding of the intricate relationships between chemical structure and function deepens, we can anticipate the development of even more sophisticated and impactful pyrazine-based technologies in the years to come.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS No. 128229-06-1). As a reactive chloromethylated pyrazine derivative, this compound is a valuable intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics.[1][2] Its utility, however, is matched by its potential hazards, necessitating a robust understanding and implementation of safety measures to protect laboratory personnel and ensure experimental integrity. This document is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical nature. This knowledge informs risk assessment, the selection of appropriate personal protective equipment (PPE), and the design of safe experimental and storage protocols.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 128229-06-1[3][4]
Molecular Formula C₆H₈Cl₂N₂[3][4]
Molecular Weight 179.05 g/mol [3][4]
Purity Typically ≥95% or ≥98%[3][5]
Appearance Solid (powder/crystals)[4]
Storage Temperature 2-8°C (refrigerated)[3][6]

The presence of a reactive chloromethyl group is a key feature of this molecule's profile.[7] This functional group is susceptible to nucleophilic substitution, making it a versatile synthetic building block but also a source of its primary reactivity and potential hazards. The hydrochloride salt form generally enhances stability and simplifies handling compared to the free base.

Section 2: Hazard Identification and Toxicological Profile

Based on GHS classifications from supplier safety data sheets (SDS), this compound is a hazardous substance.[4] Understanding these hazards is not merely a regulatory formality; it is the scientific basis for every safety precaution that follows.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][8]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][8]

  • Serious Eye Damage/Irritation (Category 1/2A), H318/H319: Causes serious eye damage or irritation.[4][8]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][8]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[9] The irritant properties are linked to the compound's reactivity, particularly its ability to react with biological nucleophiles upon contact with skin, eyes, or the respiratory tract. Chronic exposure data is limited, but long-term contact with respiratory irritants can lead to more severe airway diseases.[10]

Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving this compound is initiated. This process ensures that all potential hazards are identified and controlled.

cluster_prep Phase 1: Preparation & Identification cluster_analysis Phase 2: Hazard Analysis cluster_control Phase 3: Control Implementation cluster_review Phase 4: Review A Identify Compound: 2-(Chloromethyl)-5- methylpyrazine HCl B Review Authoritative Sources: - Safety Data Sheet (SDS) - Peer-Reviewed Literature A->B C Assess Chemical Hazards - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant B->C D Evaluate Potential Exposure Routes - Inhalation (dust) - Dermal Contact - Eye Contact - Ingestion C->D E Determine Risk Level (Likelihood x Severity) D->E F Implement Hierarchy of Controls E->F G 1. Engineering Controls (Chemical Fume Hood) F->G Most Effective H 2. Administrative Controls (SOPs, Training) G->H I 3. Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) H->I Least Effective J Conduct Experiment & Monitor Controls I->J K Review & Update Protocol (Annually or on change) J->K

Caption: Risk assessment workflow for handling hazardous chemicals.

Section 3: Safe Handling Protocols and Engineering Controls

All work with this compound must be conducted with appropriate engineering controls in place. The primary directive is to minimize exposure through all routes.[9]

Core Handling Procedures:

  • Designated Area: All handling of the solid compound and its solutions should occur in a designated area, such as a certified chemical fume hood, to control airborne dust and vapors.[11]

  • Ventilation: Ensure adequate ventilation. The face velocity of the fume hood should be verified regularly to ensure it meets institutional safety standards.[4]

  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.[8] Use techniques like gentle scooping rather than pouring from a height.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9][12] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4][8]

  • Equipment: Use clean, dry glassware and equipment.[9] For transfers, use tools (spatulas, etc.) made of compatible materials. Given the reactivity of analogous compounds with mild steel, avoid its use where prolonged contact is expected.[10]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[13]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale and Best Practices
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a significant risk of splashing.[14]Protects against accidental splashes and airborne dust. Standard eyeglasses are insufficient.[15] Goggles provide a seal around the eyes for superior protection.[4][13]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Halogenated organic compounds can permeate standard nitrile gloves.[11] Always inspect gloves for tears or holes before use. Change gloves immediately if contamination is suspected and on a regular schedule (e.g., every 30-60 minutes) during prolonged use.[15]
Body Flame-retardant lab coat. A chemical-resistant apron should be worn over the lab coat for transfers and other high-risk operations.Provides a barrier against spills and splashes.[11][16] Clothing worn in the lab should be washed separately from other laundry.[14]
Respiratory A NIOSH-approved respirator is required if work cannot be conducted in a fume hood or if dust generation is unavoidable.Use of a respirator requires prior medical clearance, training, and fit-testing.[17] This should be considered a secondary control measure after engineering controls.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Perforated shoes or sandals are prohibited in the laboratory.[9][11]

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's purity and for preventing hazardous reactions.[18] Pyrazine derivatives can be sensitive to environmental conditions.[19]

Storage Protocol:

  • Container: Store in the original, tightly sealed container.[8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[4][6]

  • Temperature: Store in a cool, dry, and well-ventilated location. The recommended storage temperature is refrigerated at 2-8°C.[6][18]

  • Location: Store in a designated cabinet for reactive or toxic chemicals. Do not store on open benches or high shelves.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.[13]

Chemical Incompatibilities: To prevent dangerous reactions, this compound must be segregated from:

  • Strong Oxidizing Agents [11]

  • Strong Bases [11][18]

  • Alkalis [10]

  • Reactive Metals: Avoid contact with mild steel and zinc, as analogous chlorinated pyridine/pyrazine compounds can react to produce flammable hydrogen gas.[10] Use containers made of compatible materials like glass or stainless steel.[18][20]

Section 6: Emergency Procedures: Spills and Exposures

A clear, well-rehearsed emergency plan is essential.[17] All personnel must know the location of safety showers, eyewash stations, and spill kits.

Spill Response Protocol

Immediate and correct response to a spill can significantly mitigate potential harm.

A Spill Occurs B Assess Spill Size & Risk Is it a minor, manageable spill? A->B C MAJOR SPILL B->C No E MINOR SPILL B->E Yes D 1. Evacuate Immediate Area 2. Alert Others & Supervisor 3. Call EHS / 911 C->D L Report Incident D->L F 1. Alert Colleagues in Area 2. Secure the Area (if safe) 3. Consult SDS E->F G Don Appropriate PPE (Gloves, Goggles, Respirator if needed) F->G H Contain & Absorb Spill Use inert material (sand, vermiculite) G->H I Collect Absorbed Material Use non-sparking tools. Place in a sealed, labeled waste container. H->I J Decontaminate Area Wash with soap and water, followed by plain water rinse. I->J K Properly Dispose of Waste & Contaminated PPE (Follow institutional guidelines) J->K K->L

Caption: Decision workflow for chemical spill response.

First Aid Measures: Immediate first aid is crucial in the event of an exposure.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.

Section 7: Disposal Considerations

This compound and any materials contaminated with it (e.g., absorbent materials, used PPE) must be treated as hazardous waste.[10]

Disposal Protocol:

  • Collection: Collect waste in a clearly labeled, sealed, and impervious container.[10][21]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Disposal: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.[12]

References

The Dual-Action Mechanism of Chloromethyl Pyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mechanism of action of chloromethyl pyrazine compounds, a class of molecules poised with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and cutting-edge experimental methodologies, we will dissect the unique dual-action mechanism that likely governs their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the capabilities of these promising compounds.

Introduction: The Pyrazine Core and the Significance of the Chloromethyl Moiety

Pyrazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] A prominent example is Tetramethylpyrazine (TMP), also known as Ligustrazine, an alkaloid extracted from the traditional Chinese medicine Ligusticum wallichii (Chuan Xiong).[3][4] TMP has been extensively studied and is known to exert its therapeutic effects through various mechanisms, including the modulation of ion channels, inhibition of inflammatory pathways such as NF-κB, reduction of oxidative stress, and anti-apoptotic effects.[3][5] The pyrazine ring is a key pharmacophore, and its derivatives have been the subject of numerous drug discovery programs.[6][7]

The introduction of a chloromethyl group onto the pyrazine scaffold introduces a critical element of reactivity. The chloromethyl group is a potent electrophile, capable of forming covalent bonds with biological nucleophiles.[8][9] This feature suggests that chloromethyl pyrazine compounds may act as covalent inhibitors, a class of drugs that offer distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins.[6][10] This guide will explore the hypothesis that the mechanism of action of chloromethyl pyrazine compounds is a synergistic combination of the inherent biological activities of the pyrazine core and the covalent modification of target biomolecules by the electrophilic chloromethyl group.

The Hypothesized Dual-Action Mechanism of Action

We propose a two-pronged mechanism of action for chloromethyl pyrazine compounds:

  • Non-covalent Interactions of the Pyrazine Core: Similar to TMP, the pyrazine ring system is likely to engage in non-covalent interactions with various biological targets. These interactions, which can include hydrogen bonding, van der Waals forces, and π-stacking, are expected to contribute to the compound's overall pharmacological profile, potentially influencing signaling pathways related to inflammation, apoptosis, and oxidative stress.[4][8]

  • Covalent Alkylation by the Chloromethyl Group: The chloromethyl group acts as a "warhead," capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine, the amino group of lysine, or the imidazole group of histidine.[8][11] This irreversible or reversible covalent bond formation can lead to the modulation of protein function, either by directly inhibiting enzymatic activity or by disrupting protein-protein interactions.[12]

This dual-action model suggests that chloromethyl pyrazines may exhibit enhanced potency and selectivity compared to their non-electrophilic pyrazine counterparts. The pyrazine core could serve as a recognition element, guiding the molecule to specific protein targets, whereupon the chloromethyl group can form a covalent linkage, leading to a sustained biological effect.

Dual_Action_Mechanism cluster_0 Chloromethyl Pyrazine Compound cluster_1 Biological Target (e.g., Protein) cluster_2 Biological Effect Compound Chloromethyl Pyrazine Pyrazine Core Chloromethyl Group Target Target Protein Binding Site Nucleophilic Residue (e.g., Cys, Lys, His) Compound:pyrazine->Target:binding Non-covalent Interactions (H-bonding, van der Waals, π-stacking) Compound:chloro->Target:nucleophile Covalent Bond Formation (Alkylation) Effect Modulation of Protein Function (Inhibition, Disruption of PPIs) Target->Effect

Figure 1: Proposed dual-action mechanism of chloromethyl pyrazine compounds, involving both non-covalent interactions of the pyrazine core and covalent modification by the chloromethyl group.

Synthesis of Chloromethyl Pyrazine Compounds

A common method for the synthesis of chloromethyl pyrazines involves the radical chlorination of the corresponding methylpyrazine.[13] This can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator such as benzoyl peroxide (BPO).[13]

General Protocol for Chloromethylation of Methylpyrazines

Materials:

  • Methylpyrazine derivative

  • N-chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4), anhydrous

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the methylpyrazine in anhydrous CCl4 under a nitrogen atmosphere, add NCS and a catalytic amount of BPO.[13]

  • Heat the reaction mixture to reflux (around 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chloromethyl pyrazine.

Synthesis_Workflow Start Methylpyrazine Step1 Dissolve in CCl4 Add NCS and BPO Under N2 atmosphere Start->Step1 Step2 Reflux (60-80 °C) Step1->Step2 Step3 Reaction Monitoring (TLC/GC-MS) Step2->Step3 Step4 Work-up: - Cool to RT - Filter - Wash with NaHCO3 and brine - Dry over Na2SO4 Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Chloromethyl Pyrazine Step5->End

Figure 2: General workflow for the synthesis of chloromethyl pyrazine compounds from their methylpyrazine precursors.

Experimental Workflows for Elucidating the Mechanism of Action

To validate the proposed dual-action mechanism, a series of well-designed experiments are necessary. The following workflows provide a comprehensive approach to characterizing the biological activity and molecular targets of chloromethyl pyrazine compounds.

Assessing the Covalent Reactivity

A critical first step is to determine if the chloromethyl pyrazine compound acts as a covalent inhibitor.

4.1.1. Thiol Reactivity Assay: The reactivity of the compound with a model thiol, such as dithiothreitol (DTT), can be assessed. A significant increase in the half-maximal inhibitory concentration (IC50) of the compound in the presence of DTT suggests that it is thiol-reactive.[14]

4.1.2. Mass Spectrometry-based Target Identification: Mass spectrometry (MS) is a powerful tool for identifying and characterizing protein alkylation.[3][15]

Protocol for Protein Alkylation Analysis by MS:

  • Incubate the protein of interest (or a complex cell lysate) with the chloromethyl pyrazine compound.

  • Digest the protein sample into smaller peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • Identify peptides that have been modified by the compound by searching for the expected mass shift corresponding to the addition of the pyrazinylmethyl group.

  • The MS/MS fragmentation data will pinpoint the specific amino acid residue that has been alkylated.[16]

Identifying and Validating Cellular Targets

4.2.1. Activity-Based Protein Profiling (ABPP): ABPP is a chemoproteomic technique used to identify the protein targets of covalent inhibitors in a cellular context.[17][18] This method involves synthesizing a probe molecule that contains the chloromethyl pyrazine warhead and a reporter tag (e.g., biotin or a fluorophore).

ABPP_Workflow Start Synthesize ABPP Probe (Chloromethyl pyrazine + Reporter Tag) Step1 Incubate Probe with Cell Lysate or Live Cells Start->Step1 Step2 Covalent Labeling of Target Proteins Step1->Step2 Step3 Lysis and Enrichment of Labeled Proteins (e.g., Streptavidin pull-down for biotin tag) Step2->Step3 Step4 Proteomic Analysis (LC-MS/MS) Step3->Step4 End Identification of Target Proteins Step4->End

Figure 3: Workflow for Activity-Based Protein Profiling (ABPP) to identify the cellular targets of chloromethyl pyrazine compounds.

4.2.2. Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate target engagement in living cells. The binding of a ligand to its target protein often leads to an increase in the protein's thermal stability.

4.2.3. Western Blotting: Once a target protein is identified, western blotting can be used to confirm the covalent modification. An antibody specific to the target protein can be used to detect a shift in its molecular weight upon incubation with the chloromethyl pyrazine compound.[3]

Characterizing the Downstream Biological Effects

Standard cell-based and in vivo assays should be employed to characterize the pharmacological effects of the chloromethyl pyrazine compounds. These assays should be guided by the known activities of related pyrazine compounds and the identified cellular targets.

Table 1: Recommended Assays for Biological Characterization

Biological ProcessRecommended Assays
Inflammation Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages. Western blot analysis of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK).
Apoptosis TUNEL assay to detect DNA fragmentation. Caspase activity assays (e.g., caspase-3, -8, -9). Western blot analysis of apoptotic markers (e.g., Bcl-2, Bax, cleaved PARP).
Oxidative Stress Measurement of reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA). Assays for antioxidant enzyme activity (e.g., SOD, catalase).
Neuroprotection In vitro models of neuronal cell death (e.g., glutamate-induced excitotoxicity, oxidative stress). In vivo models of neurological diseases (e.g., stroke, neurodegeneration).
Cardiovascular Effects In vitro assays on vascular smooth muscle cell proliferation and migration. In vivo models of cardiovascular disease (e.g., myocardial infarction).

Conclusion and Future Directions

Chloromethyl pyrazine compounds represent a promising class of molecules with a potentially powerful dual-action mechanism of action. By combining the well-documented biological effects of the pyrazine core with the target-modifying capabilities of the chloromethyl group, these compounds may offer enhanced therapeutic efficacy and selectivity. The experimental workflows outlined in this guide provide a robust framework for elucidating their mechanism of action, from identifying their covalent targets to characterizing their downstream biological effects.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the pyrazine core and the chloromethyl group to optimize potency, selectivity, and pharmacokinetic properties.

  • Selectivity Profiling: Comprehensive assessment of the proteome-wide reactivity of lead compounds to minimize off-target effects and potential toxicity.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising chloromethyl pyrazine compounds in relevant animal models of disease.

Through a rigorous and multidisciplinary approach, the full therapeutic potential of chloromethyl pyrazine compounds can be unlocked, paving the way for the development of novel and effective medicines.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

2-(Chloromethyl)-5-methylpyrazine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its value lies in the precisely positioned reactive chloromethyl group on a stable pyrazine core. This arrangement allows for its use as a potent electrophile to introduce the (5-methylpyrazin-2-yl)methyl moiety into a variety of molecular scaffolds. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to process chemistry environments.

This guide provides an in-depth exploration of the functionality of this reagent, focusing on its primary role in nucleophilic substitution reactions to forge key carbon-heteroatom bonds. We will dissect the underlying reaction mechanisms, provide a detailed, validated protocol for a representative transformation into a key pharmaceutical intermediate, and discuss the critical safety and handling considerations necessary for its successful implementation in a research and development setting.

Physicochemical Properties and Reagent Profile

A comprehensive understanding of the reagent's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 128229-06-1[1]
Molecular Formula C₆H₈Cl₂N₂[1]
Molecular Weight 179.05 g/mol [1]
Appearance Off-white to light yellow crystalline solidN/A
Storage Conditions Store at 2-8°C under an inert atmosphere, sealed away from moisture.[1]
SMILES Cl.CC1=NC=C(CCl)N=C1[1]

The key to this reagent's utility is the benzylic-like chloride. The chlorine atom is an excellent leaving group, and the adjacent pyrazine ring stabilizes the transition state of nucleophilic substitution reactions, enhancing the reactivity of the methylene carbon.

Core Application: Synthesis of Amine-Containing Intermediates

While this reagent can be used to react with a wide range of nucleophiles, its most prominent application is in the synthesis of aminomethyl-pyrazine derivatives, which are themselves valuable intermediates in drug discovery. A classic and industrially relevant example is the synthesis of 2-(Aminomethyl)-5-methylpyrazine. This transformation is efficiently achieved via a Gabriel synthesis pathway, which prevents over-alkylation and provides a clean route to the primary amine.[1]

The Gabriel Synthesis Pathway: A Mechanistic Rationale

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines. The choice of this pathway is deliberate and offers several advantages:

  • Causality of Reagent Choice: Potassium phthalimide is used as the nitrogen nucleophile. The phthalimide anion is an excellent, soft nucleophile that readily participates in Sₙ2 reactions. Crucially, after the initial alkylation, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This chemical property is the cornerstone of the method's success, as it completely prevents the common side reaction of over-alkylation that plagues direct amination with ammonia.

  • Deprotection Step: The final amine is liberated by cleaving the phthalimide group, typically with hydrazine hydrate.[1] Hydrazine attacks the carbonyl centers of the phthalimide, leading to the formation of a stable, six-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion and simplifying purification.

The overall workflow is a prime example of using a protecting group strategy to achieve a specific and clean transformation.

Mechanistic Diagram: The Sₙ2 Reaction

The initial and rate-determining step is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2] The phthalimide anion attacks the electrophilic methylene carbon, displacing the chloride ion in a single, concerted step.

// Reactants reactant1 [label=<

Phthalimide Anion (Nucleophile)

];

reactant2 [label=<

2-(Chloromethyl)-5-methylpyrazine (Electrophile)

];

// Transition State ts [label=<

Transition State

Partial bond formation (N-C)Partial bond breaking (C-Cl)

, shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"];

// Products product1 [label=<

Product

];

product2 [label=<

Chloride Ion (Leaving Group)

];

// Edges {rank=same; reactant1; reactant2;} {reactant1, reactant2} -> ts [label="Backside Attack", fontcolor="#4285F4"]; ts -> {product1, product2} [label="Bond Cleavage\n& Formation", fontcolor="#34A853"];

caption [label="Figure 2: Sₙ2 Nucleophilic Attack.", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; }

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(Aminomethyl)-5-methylpyrazine from this compound. It is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Protocol: Synthesis of 2-(Aminomethyl)-5-methylpyrazine

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mol)Equiv.
2-(Chloromethyl)-5-methylpyrazine HCl128229-06-1179.0510.0 g0.05581.0
Potassium Phthalimide1074-82-4185.2211.3 g0.06101.1
N,N-Dimethylformamide (DMF)68-12-273.09100 mL--
Hydrazine Hydrate (~64%)7803-57-850.063.5 mL~0.0711.27
Ethanol (95%)64-17-546.07120 mL--
Dichloromethane (DCM)75-09-284.93As needed--
Hydrochloric Acid (conc.)7647-01-036.46As needed--
Sodium Hydroxide1310-73-240.00As needed--

Procedure:

Step 1: N-Alkylation of Potassium Phthalimide

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Charge Reagents: To the flask, add this compound (10.0 g, 0.0558 mol), potassium phthalimide (11.3 g, 0.0610 mol), and DMF (100 mL).

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions; it solvates the potassium cation, leaving the phthalimide anion highly nucleophilic and reactive. An excess of potassium phthalimide ensures the complete consumption of the starting material.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting chloromethyl pyrazine spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water with stirring. A precipitate of N-((5-methylpyrazin-2-yl)methyl)isoindole-1,3-dione will form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with water, and dry under vacuum to yield the protected intermediate.

Step 2: Hydrazinolysis (Deprotection)

  • Setup: Transfer the dried intermediate from Step 1 to a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Charge Reagents: Add 95% ethanol (120 mL) to the flask, followed by the slow addition of hydrazine hydrate (3.5 mL).

  • Reaction: Heat the suspension to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Causality: The reaction is performed at reflux in ethanol to ensure sufficient energy for the nucleophilic attack by hydrazine on the imide carbonyls.

  • Work-up: Cool the mixture to room temperature. Acidify the slurry with concentrated HCl to a pH of ~1-2. This protonates the desired amine product, making it soluble in the ethanol/water mixture, while the phthalhydrazide remains insoluble.

  • Purification: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any non-polar impurities. Basify the aqueous layer to pH >12 with a cold solution of NaOH.

  • Final Isolation: Extract the liberated free amine into DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(Aminomethyl)-5-methylpyrazine as an oil or low-melting solid.

Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when handling this compound and associated reagents.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Always wear chemical safety goggles and a face shield.

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or a protective suit.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, a particle respirator may be necessary.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid formation of dust and aerosols.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C).[1]

  • First Aid Measures:

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly effective reagent for introducing the 5-methylpyrazine moiety in pharmaceutical synthesis. Its primary utility is demonstrated through Sₙ2 reactions with nucleophiles. The Gabriel synthesis protocol detailed herein provides a robust and scalable method for producing 2-(Aminomethyl)-5-methylpyrazine, a key intermediate for further elaboration in drug discovery programs. By understanding the causality behind the reaction mechanisms and adhering to stringent safety protocols, researchers can effectively leverage this building block to construct complex molecular architectures.

References

Application Notes & Protocols for 2-(Chloromethyl)-5-methylpyrazine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(Chloromethyl)-5-methylpyrazine hydrochloride. This versatile reagent serves as a critical building block for introducing the 5-methylpyrazine-2-yl)methyl moiety into a wide range of molecular scaffolds. The protocols herein are grounded in established chemical principles and are designed to be both descriptive and explanatory, focusing on the causality behind experimental choices to ensure procedural robustness and success. This guide covers essential safety and handling procedures, detailed step-by-step protocols for cornerstone reactions such as nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling, and expert insights for troubleshooting and optimization.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to the favorable pharmacokinetic and pharmacodynamic profiles of many therapeutic agents.[3][4] Pyrazine derivatives are integral to a multitude of FDA-approved drugs, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5]

This compound emerges as a highly valuable synthon for drug discovery and development. It provides a reactive electrophilic chloromethyl group attached to the electron-deficient pyrazine core, enabling facile and predictable C-N, C-O, C-S, and C-C bond formation. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.[6] This guide will detail the protocols necessary to leverage this reagent's reactivity in a controlled and efficient manner.

Reagent Profile: Properties, Safety, and Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for its successful and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueReference
CAS Number 128229-06-1[7]
Molecular Formula C₆H₈Cl₂N₂[7]
Molecular Weight 179.05 g/mol [7]
Appearance Off-white to light yellow solidN/A
Storage Store at 2-8°C under an inert atmosphere, sealed away from moisture.[7][8][9]
Safety and Handling Protocol

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][10]

Hazard Identification:

  • H302: Harmful if swallowed.[8][10]

  • H315: Causes skin irritation.[8][10]

  • H318/H319: Causes serious eye damage/irritation.[8][10]

  • H335: May cause respiratory irritation.[8][10]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[8]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[8]

  • Respiratory Protection: Use a NIOSH-approved respirator if dust formation is likely.

Handling & Storage:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid formation and inhalation of dust.[8]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

  • The hydrochloride salt is hygroscopic; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

cluster_storage Storage & Preparation cluster_reaction Reaction Setup cluster_cleanup Cleanup & Disposal storage Store at 2-8°C Inert Atmosphere weigh Weigh Quickly in Fume Hood storage->weigh Retrieve reagents Add Reagents & Solvent weigh->reagents Transfer reaction Run Reaction Under Inert Gas reagents->reaction quench Quench Reaction Safely reaction->quench dispose Dispose Waste per Regulations quench->dispose

Caption: General laboratory workflow for handling the reagent.

Core Synthetic Applications and Protocols

The primary utility of this reagent stems from the high reactivity of the benzylic-like chloride, which is an excellent electrophile for a variety of nucleophiles.

Protocol: Nucleophilic Substitution Reactions

Nucleophilic substitution is the most direct application of this compound, allowing for the formation of C-N, C-O, and C-S bonds. The reaction typically proceeds via an SN2 mechanism.

Causality & Mechanistic Insight: The reaction requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA). The base serves two critical functions: 1) It neutralizes the hydrochloride salt, liberating the free base of the pyrazine starting material. 2) It scavenges the HCl generated during the substitution reaction, driving the equilibrium towards product formation. For nucleophiles like phenols or thiols, the base is also required to generate the more potent nucleophilic anion (phenoxide or thiolate).

start 2-(Chloromethyl)-5-methylpyrazine (Free Base) ts Transition State [Sₙ2] start->ts Nucleophilic Attack on CH₂Cl nucleophile Nucleophile (e.g., R-NH₂) nucleophile->ts product Substituted Product ts->product Bond Formation byproduct Chloride Ion (Cl⁻) ts->byproduct Chloride Leaves

Caption: Simplified SN2 mechanism for nucleophilic substitution.

Detailed Step-by-Step General Protocol:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq.).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., Acetonitrile, DMF, THF) to dissolve or suspend the nucleophile. Add a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq. or Et₃N, 2.2 eq.).

  • Addition of Electrophile: To the stirring mixture, add this compound (1.1 eq.) portion-wise at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C) as required. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • If a solid base was used, filter the mixture and rinse the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

    • Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with water, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired product.

Nucleophile TypeTypical BaseSolventTemp (°C)Notes
Primary/Secondary AmineK₂CO₃, Et₃NMeCN, DMF25-60K₂CO₃ is often preferred for ease of removal.
PhenolK₂CO₃, Cs₂CO₃MeCN, DMF60-80Cs₂CO₃ can accelerate the reaction with less nucleophilic phenols.
ThiolK₂CO₃, NaHTHF, DMF0-25With NaH, add the thiol solution slowly to the NaH suspension at 0 °C first.
CarboxylateCs₂CO₃DMF50-70Cesium salts often give higher yields for ester formation.
Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

While the chloromethyl group is not a typical aryl halide used in Suzuki couplings, its pseudobenzylic nature allows it to participate in such reactions to form C(sp³)-C(sp²) bonds, significantly expanding its synthetic utility.[11]

Causality & Mechanistic Insight: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction involving a palladium catalyst.[12] The catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloromethylpyrazine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, CsF) is crucial for forming the reactive boronate species ("-ate complex"), which facilitates this step.[12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[13]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_intermediate R¹-Pd(II)L₂-Cl (R¹ = Pyrazinylmethyl) pd0->pd2_intermediate pd0->pd2_intermediate Oxidative Addition ox_add Oxidative Addition pd2_coupled R¹-Pd(II)L₂-R² (R² = Aryl) pd2_intermediate->pd2_coupled pd2_intermediate->pd2_coupled Transmetalation transmetalation Transmetalation pd2_coupled->pd0 pd2_coupled->pd0 Reductive Elimination product Product R¹-R² pd2_coupled->product releases red_elim Reductive Elimination reagent1 R¹-Cl (Chloromethylpyrazine) reagent1->ox_add reagent2 R²-B(OR)₂ (Boronic Acid/Ester) reagent2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation activates

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Detailed Step-by-Step General Protocol:

  • Flask Preparation: To a flame-dried Schlenk flask or microwave vial, add the arylboronic acid or ester (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.2 eq.) followed by a degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Catalyst (mol%)Ligand (if needed)BaseSolvent SystemTemp (°C)
Pd(PPh₃)₄ (3-5%)NoneK₂CO₃, K₃PO₄Toluene/H₂O (4:1)90
Pd₂(dba)₃ (1-2%)SPhos, XPhosK₃PO₄Dioxane/H₂O (5:1)100
Pd(dppf)Cl₂ (3%)NoneCs₂CO₃DMF110

Troubleshooting and Field-Proven Insights

  • Low Yield in Substitution: If yields are low, ensure the base is anhydrous and sufficient equivalents are used to neutralize the HCl salt and drive the reaction. For weakly nucleophilic substrates, switching to a more polar aprotic solvent like DMF or DMSO and increasing the temperature can be beneficial.

  • Hydrolysis of Chloromethyl Group: The starting material can hydrolyze to the corresponding alcohol, especially in the presence of water and base. Ensure anhydrous conditions are maintained until the work-up stage.

  • Dark Reaction Color in Coupling: Palladium catalysts can form palladium black (inactive Pd(0)) if the reaction overheats or if ligands are not stable. Ensure proper temperature control and use robust ligands if necessary. Degassing the solvent thoroughly is critical to prevent catalyst oxidation.

  • Homocoupling of Boronic Acid: To minimize homocoupling (R²-R²), add the this compound slowly to the reaction mixture or use a slight excess of the pyrazine reagent.

Conclusion

This compound is a potent and versatile chemical tool for introducing the biologically relevant methylpyrazine moiety. Through straightforward nucleophilic substitution and robust palladium-catalyzed cross-coupling reactions, chemists can access a diverse array of complex molecules. By understanding the principles behind the protocols and adhering to strict safety and handling standards, researchers can effectively unlock the synthetic potential of this valuable building block in their pursuit of novel therapeutics and functional materials.

References

The Versatile Pyrazine Synthon: A Guide to the Application of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered heteroaromatic system with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings like benzene and pyridine have made it a cornerstone in the design of novel therapeutics.[3] Pyrazine-containing molecules have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][4] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the diuretic Amiloride, feature this core structure, underscoring its therapeutic relevance.[2]

At the heart of synthesizing diverse pyrazine-based drug candidates lies a class of versatile building blocks, among which 2-(Chloromethyl)-5-methylpyrazine hydrochloride holds a prominent position. Its utility stems from the reactive chloromethyl group, which serves as an electrophilic handle for the facile introduction of the 5-methylpyrazine moiety onto various nucleophilic scaffolds.[1] This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their quest for novel therapeutic agents.

Application Notes: Leveraging a Key Building Block for Bioactive Molecule Synthesis

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The reactive chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, particularly N-alkylation of amines, O-alkylation of phenols or alcohols, and S-alkylation of thiols. This reactivity profile makes it an invaluable tool for constructing a wide array of pyrazine-containing derivatives.

Synthesis of Novel Kinase Inhibitors and Receptor Modulators

A significant area of application for pyrazine derivatives is in the development of kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase domains, a common binding motif for this class of drugs.[3] By using this compound, medicinal chemists can readily append the pyrazine scaffold to various core structures designed to target specific kinases implicated in diseases such as cancer.

Furthermore, pyrazine derivatives have been explored as modulators of various receptors. For instance, compounds with a pyrazine core have been investigated as vasopressin V1b receptor antagonists for potential therapeutic intervention in neurological and psychiatric disorders.[1] One such example is Nelivaptan, a selective vasopressin V1b receptor antagonist that was investigated for the treatment of anxiety and depression. While its development was halted, it exemplifies the potential of this class of compounds in targeting central nervous system disorders.

The general synthetic strategy involves the reaction of this compound with a nucleophilic core, often a primary or secondary amine, to forge a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocols: A Practical Guide to N-Alkylation Reactions

The following protocols provide a detailed, step-by-step methodology for the N-alkylation of a generic primary or secondary amine with this compound. This reaction is a cornerstone of its application and serves as a template for a wide range of synthetic transformations.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes a robust and widely applicable method for the coupling of this compound with a variety of amine nucleophiles.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq), anhydrous potassium carbonate (2.5-3.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0-1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base that is effective in neutralizing the HCl generated during the reaction. Its insolubility in DMF can be advantageous in driving the reaction forward and simplifying work-up.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it can dissolve a wide range of organic substrates.

  • Temperature (80-90 °C): Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time. The chosen temperature is a good balance between achieving a sufficient rate and minimizing potential side reactions.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for a typical N-alkylation reaction as described in Protocol 1. The data is representative and may vary depending on the specific amine substrate used.

ParameterExpected Value
Yield 60-90%
Reaction Time 4-12 hours
Purity (after chromatography) >95%
¹H NMR Characteristic singlet for the newly formed -CH₂- group adjacent to the pyrazine ring (typically δ 4.5-5.0 ppm)
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Amine + K2CO3 in DMF Amine + K2CO3 in DMF Add 2-(Chloromethyl)-5-methylpyrazine HCl Add 2-(Chloromethyl)-5-methylpyrazine HCl Amine + K2CO3 in DMF->Add 2-(Chloromethyl)-5-methylpyrazine HCl Heat to 80-90 °C Heat to 80-90 °C Add 2-(Chloromethyl)-5-methylpyrazine HCl->Heat to 80-90 °C Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 80-90 °C->Monitor by TLC/LC-MS Cool and Dilute with EtOAc Cool and Dilute with EtOAc Monitor by TLC/LC-MS->Cool and Dilute with EtOAc Wash with H2O and Brine Wash with H2O and Brine Cool and Dilute with EtOAc->Wash with H2O and Brine Dry and Concentrate Dry and Concentrate Wash with H2O and Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General workflow for the N-alkylation reaction.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to handle all chemical reagents with the utmost care. The following information is based on available Safety Data Sheets (SDS) for this compound and its isomers.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the most up-to-date SDS for the specific reagent being used before commencing any experimental work.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its ability to readily introduce the 5-methylpyrazine moiety through reliable N-alkylation and other nucleophilic substitution reactions makes it an invaluable starting material for the synthesis of a diverse range of bioactive molecules. By understanding the principles behind its reactivity and adhering to safe laboratory practices, researchers can effectively leverage this synthon to accelerate their drug discovery efforts and contribute to the development of new and innovative therapies.

References

LC-MS/MS method for analysis of chloromethyl pyridine impurities

Author: BenchChem Technical Support Team. Date: January 2026

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of trace-level chloromethyl pyridine impurities in active pharmaceutical ingredients (APIs). Given the potential genotoxicity of these impurities, stringent control and accurate measurement are critical for ensuring drug safety and meeting regulatory requirements.[1][2][3] This method is designed for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products.

Introduction: The Criticality of Impurity Analysis

Chloromethyl pyridine derivatives are key starting materials and intermediates in the synthesis of numerous pharmaceutical compounds.[4][5][6] However, residual amounts of these reactive compounds and their byproducts can persist in the final API as impurities. Due to their chemical structure, specifically the presence of a chloromethyl group, these impurities are often classified as potentially genotoxic.[1][2] Genotoxic impurities are substances that can damage DNA, potentially leading to mutations and cancer, and are therefore subject to strict control by regulatory agencies like the FDA and EMA.[1]

The analytical challenge lies in detecting and quantifying these impurities at very low levels (ppm or even ppb) within a complex matrix dominated by the API.[3] LC-MS/MS has emerged as the preferred analytical technique for this task due to its high selectivity, sensitivity, and specificity.[1][7][8][9] This application note provides a comprehensive protocol, from sample preparation to method validation, grounded in the principles of scientific integrity and adherence to regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[10][11][12][13]

Understanding the Analytes: Common Chloromethyl Pyridine Impurities

The specific chloromethyl pyridine impurities present will depend on the synthetic route of the API. Common examples include:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP): A key intermediate in the synthesis of several commercial drugs.[4][14][15][16][17]

  • 3-Chloro-5-(chloromethyl)pyridine: An isomer that can arise from non-specific chlorination reactions.[18]

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: A known genotoxic impurity in certain proton pump inhibitors.[8][9][19]

  • 3-(Chloromethyl)pyridine: Another possible isomeric impurity.

The method described herein is developed for the generic analysis of such impurities and can be adapted for specific target analytes.

Experimental Workflow: A Step-by-Step Guide

The overall analytical workflow is designed for efficiency and robustness, ensuring reproducible results.

LC-MS/MS Workflow for Impurity Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample API Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Accurate Mass Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration Ensure complete dissolution LC_Separation UPLC/HPLC Separation Filtration->LC_Separation Inject MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization Eluent Transfer MS_Detection Tandem MS (MRM Mode) MS_Ionization->MS_Detection Ion Transfer Integration Peak Integration MS_Detection->Integration Raw Data Quantification Quantification vs. Calibration Curve Integration->Quantification Peak Area Reporting Report Generation Quantification->Reporting Concentration (ppm) Fragmentation_Pathway Precursor Precursor Ion (Protonated) [M+H]+ m/z 162.0 Fragment Product Ion m/z 126.0 Precursor:pre->Fragment:prod Loss of HCl (-36 Da)

References

Application Notes & Protocols: A Comprehensive Guide to N-Alkylation with 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental procedure for the N-alkylation of various nucleophiles using 2-(Chloromethyl)-5-methylpyrazine hydrochloride. N-alkylation is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceutical agents, where the introduction of specific heterocyclic moieties can significantly influence biological activity. The (5-methylpyrazin-2-yl)methyl group is a key structural motif found in numerous bioactive molecules. This document offers a robust, step-by-step protocol, discusses the underlying chemical principles, provides troubleshooting guidance, and summarizes critical safety information for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazinylmethyl Moiety

N-alkylated heterocyclic compounds are fundamental building blocks in medicinal chemistry. The pyrazine ring, a nitrogen-containing heterocycle, is a prevalent feature in a wide array of pharmacologically active compounds, contributing to their unique therapeutic properties. This compound serves as a highly effective electrophile for introducing the (5-methylpyrazin-2-yl)methyl group onto various nucleophiles such as amines, amides, sulfonamides, and other N-heterocycles.[1][2] Its hydrochloride salt form enhances stability and solubility, simplifying handling and reaction setup.[1] The reactive chloromethyl group allows for straightforward functionalization via nucleophilic substitution, making it a valuable reagent in the synthesis of complex molecules for drug discovery and agrochemical research.[1][2]

Underlying Principles: The SN2 Reaction Pathway

The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation involves the attack of a nitrogen-based nucleophile (Nu:) on the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

Key Mechanistic Steps:

  • Base-Mediated Deprotonation: The reaction is typically conducted in the presence of a base. The primary role of the base is to deprotonate the nucleophile (e.g., an amine, R₂NH), thereby increasing its nucleophilicity and reactivity towards the electrophile.

  • Neutralization of Hydrochloride: As the alkylating agent is a hydrochloride salt, the base also serves to neutralize the HCl, liberating the free base of 2-(Chloromethyl)-5-methylpyrazine. An excess of the base is therefore required to facilitate both processes.

  • Nucleophilic Attack: The activated, electron-rich nucleophile attacks the carbon atom of the chloromethyl group. This results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.

The choice of base and solvent is critical and depends on the nucleophilicity and solubility of the substrate. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, DIPEA), or stronger bases like sodium hydride for less nucleophilic substrates.

Comprehensive Safety & Handling

Proper handling of all reagents is paramount to ensure laboratory safety.[3][4][5]

  • This compound:

    • Hazards: Harmful if swallowed.[4] Causes skin irritation and serious eye damage.[4][5] May cause respiratory irritation.[4][5]

    • Handling: Always handle in a well-ventilated fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, nitrile gloves, and a lab coat.[3] Avoid formation and inhalation of dust.[3]

    • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., at 2-8°C).[3][6]

  • Solvents (e.g., DMF, Acetonitrile): Many organic solvents are flammable and toxic. Avoid contact with skin and eyes and keep away from ignition sources.

  • Bases (e.g., K₂CO₃, NaH): Handle bases with care. Potassium carbonate is an irritant. Sodium hydride is highly reactive with water and flammable.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not let the product enter drains.[3][4]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a generic secondary amine. The stoichiometry and reaction conditions may need to be optimized for different nucleophiles.

Materials & Equipment
Reagents & Chemicals Equipment
This compound (1.0 eq)Round-bottom flask with stir bar
Nucleophile (e.g., secondary amine) (1.0 - 1.2 eq)Condenser and nitrogen/argon inlet
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)Heating mantle with temperature control
Anhydrous N,N-Dimethylformamide (DMF) or AcetonitrileMagnetic stirrer
Ethyl Acetate (EtOAc)Thin-Layer Chromatography (TLC) plates and chamber
Deionized WaterSeparatory funnel
Saturated Sodium Bicarbonate Solution (NaHCO₃)Rotary evaporator
Brine (Saturated NaCl solution)Glassware for extraction and purification
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Column chromatography setup (silica gel)
Silica Gel
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq), this compound (1.0 eq), and anhydrous potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMF (or another suitable solvent like acetonitrile) to the flask via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the nucleophile.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system might be a mixture of hexane and ethyl acetate. The product spot should be less polar than the starting nucleophile.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC, typically when the limiting starting material is consumed), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (or another suitable organic solvent like dichloromethane) three times.[7]

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.[7] This removes residual DMF and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

    • Purify the resulting crude residue by silica gel column chromatography.[8][9] The eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the N-alkylated product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the N-alkylation procedure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Nucleophile, Alkylating Agent & Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat and Stir Mixture B->C Start Reaction D Monitor by TLC C->D E Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I Purify Crude Product J Characterize Pure Product (NMR, MS) I->J

Caption: General workflow for N-alkylation.

Reaction Parameter Summary

The optimal conditions for N-alkylation can vary significantly based on the nucleophile's reactivity. The following table provides a general guide for selecting starting conditions.

Nucleophile TypeTypical Base(s)Typical Solvent(s)Temperature (°C)General Notes
Primary/Secondary Amines K₂CO₃, Cs₂CO₃, Et₃N, DIPEAAcetonitrile, DMF, THF25 - 80Generally straightforward. Over-alkylation can be an issue with primary amines.[10][11]
Aromatic Amines (Anilines) K₂CO₃, NaHDMF, DMSO60 - 120Less nucleophilic than aliphatic amines; may require higher temperatures or stronger bases.
Sulfonamides Cs₂CO₃, K₂CO₃DMF, Acetonitrile80 - 120Poorly nucleophilic; often requires forcing conditions.[12]
Imidazoles/Pyrazoles K₂CO₃, NaHDMF, Acetonitrile25 - 80Generally reactive; regioselectivity can be a concern with unsymmetrical azoles.[13][14]
Amides/Imides NaH, K₂CO₃DMF, THF25 - 100N- vs. O-alkylation can be a competing pathway; conditions must be carefully selected.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated nucleophile. 4. Reagents degraded (e.g., moisture).1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃). 2. Increase the reaction temperature. 3. Use a more polar, aprotic solvent like DMF or DMSO. 4. Ensure all reagents and solvents are anhydrous.
Formation of Side Products 1. Over-alkylation of primary amines. 2. O-alkylation of amides. 3. Elimination reaction. 4. Reaction with residual chloromethyl groups on a resin (in solid-phase synthesis).[15]1. Use an excess of the primary amine relative to the alkylating agent. 2. Modify the base/solvent system; consult literature for selective N-alkylation of amides.[16] 3. Use milder conditions (lower temperature, less hindered base). 4. Cap residual groups on the resin before proceeding.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual DMF in the crude product.1. Drive the reaction to full completion. If necessary, try a different chromatography eluent system or consider derivatization. 2. Ensure thorough washing with water and brine during work-up. Co-evaporation with a high-boiling solvent like toluene can help remove residual DMF.

References

Synthesis of Novel Bioactive Compounds from 2-(Chloromethyl)pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and water-solubilizing characteristics make it an ideal framework for designing novel therapeutic agents.[3] Derivatives of pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and analgesic properties.[4][5][6]

2-(Chloromethyl)pyridine, and its substituted analogs, are particularly valuable building blocks in drug discovery. The highly reactive chloromethyl group at the 2-position serves as a versatile electrophilic handle, enabling the facile introduction of diverse functional groups through nucleophilic substitution reactions.[7][8] This reactivity allows for the systematic modification of the pyridine core, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This technical guide provides a comprehensive overview of the synthesis of novel bioactive compounds utilizing 2-(chloromethyl)pyridines as key intermediates. We will delve into the underlying principles of their reactivity, present detailed, step-by-step protocols for the synthesis of various compound classes, and discuss the biological significance of the resulting molecules.

Core Reactivity: The SN2 Pathway at the Benzylic-like Carbon

The primary mode of reactivity for 2-(chloromethyl)pyridine is the bimolecular nucleophilic substitution (SN2) reaction at the methylene carbon.[7][9] The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.[7]

The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral.[9] This single-step process involves a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[9][10]

Key Mechanistic Features of SN2 Reaction on 2-(Chloromethyl)pyridine

Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu:⁻) with 2-(chloromethyl)pyridine (Cl-CH₂-Py).

Synthetic Protocols for Bioactive Derivatives

The following protocols provide detailed methodologies for the synthesis of various classes of bioactive compounds derived from 2-(chloromethyl)pyridine and its analogs. These protocols are based on established literature and can be adapted for specific research applications.

Protocol 1: Synthesis of 2-(Aminomethyl)pyridine Derivatives with Potential Anticancer Activity

Derivatives of 2-(aminomethyl)pyridine have shown significant promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[3][11] The introduction of an amine at the methylene bridge can be readily achieved through nucleophilic substitution.

General Reaction Scheme:

Amination_Reaction start 2-(Chloromethyl)pyridine + R¹R²NH conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->conditions product 2-((R¹R²)aminomethyl)pyridine conditions->product

Caption: Synthesis of 2-(aminomethyl)pyridine derivatives via nucleophilic substitution.

Detailed Experimental Protocol:

  • To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.5 M), add the desired primary or secondary amine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(aminomethyl)pyridine derivative.

Derivative Class Nucleophile Typical Yield (%) Reported Bioactivity
Phenylaminomethyl-pyridinesAniline75-90Anticancer[11]
Piperidinomethyl-pyridinesPiperidine80-95Anticancer, Kinase Inhibition[12]
Morpholinomethyl-pyridinesMorpholine85-98Anticancer, Antimicrobial[8]
Protocol 2: Synthesis of Pyridine-based Hydrazones with Antimicrobial and Antimalarial Potential

Hydrazone-containing compounds are a well-established class of bioactive molecules with a wide range of therapeutic applications, including antimicrobial and antimalarial activities.[10][13] The synthesis of these derivatives often begins with the formation of a hydrazine intermediate from 2-(chloromethyl)pyridine.

General Reaction Scheme:

Hydrazone_Synthesis cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Hydrazone Formation start1 2-Chloro-5-(chloromethyl)pyridine + Hydrazine Hydrate cond1 Ethanol Reflux start1->cond1 inter 2-Chloro-5-(hydrazinylmethyl)pyridine cond1->inter start2 Intermediate + Aromatic Aldehyde cond2 Mild Conditions start2->cond2 prod Bioactive Hydrazone cond2->prod

Caption: Two-step synthesis of bioactive hydrazones from a 2-(chloromethyl)pyridine derivative.

Detailed Experimental Protocol (Step 1: Hydrazine Formation): [10]

  • In a round-bottom flask, heat a solution of hydrazine hydrate (excess) in ethanol to reflux.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in ethanol dropwise to the refluxing hydrazine solution over 1 hour.

  • Continue to reflux the reaction mixture for an additional 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess hydrazine hydrate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-chloro-5-(hydrazinylmethyl)pyridine, which can often be used in the next step without further purification.

Detailed Experimental Protocol (Step 2: Hydrazone Formation): [10]

  • Dissolve the crude 2-chloro-5-(hydrazinylmethyl)pyridine (1.0 eq.) in ethanol.

  • Add the desired aromatic aldehyde (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • The product often precipitates out of the solution upon formation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.

Hydrazone Derivative Aromatic Aldehyde Reported Bioactivity IC50 / Activity
Phenyl-substitutedBenzaldehydeAntimalarial, Antimicrobial[10]Promising activity reported
Halogenated-phenyl4-ChlorobenzaldehydeAntimalarial, Antimicrobial[10]Enhanced activity observed
Methoxy-phenyl4-AnisaldehydeAntimalarial, Antimicrobial[10]Potent activity reported
Protocol 3: Synthesis of 2-(Phenoxymethyl)pyridine Derivatives

Phenoxymethylpyridine scaffolds are of interest in drug discovery due to their potential to interact with various biological targets. These can be synthesized via a Williamson ether synthesis-type reaction.

General Reaction Scheme:

Ether_Synthesis start 2-(Chloromethyl)pyridine + Substituted Phenol conditions Strong Base (e.g., NaH) Solvent (e.g., THF) Room Temp to Heat start->conditions product 2-(Phenoxymethyl)pyridine Derivative conditions->product

References

derivatization of molecules with 2-(Chloromethyl)-5-methylpyrazine for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Sensitive Quantification of Thiols and Carboxylic Acids Using 2-(Chloromethyl)-5-methylpyrazine Derivatization for Chromatographic Analysis

Abstract

The quantitative analysis of small molecules, particularly those lacking a strong native chromophore or fluorophore, presents a significant challenge in pharmaceutical and biomedical research. Thiols and carboxylic acids are two such classes of compounds that play critical roles in biological systems and as active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the use of 2-(Chloromethyl)-5-methylpyrazine as a versatile pre-column derivatization reagent to enhance the detectability of these analytes using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. We detail the underlying reaction mechanism, provide step-by-step protocols for the derivatization of both thiols and carboxylic acids, and outline a robust strategy for method validation in accordance with industry standards.

Introduction: The Rationale for Derivatization

Many biologically significant molecules, such as the angiotensin-converting enzyme (ACE) inhibitor captopril (a thiol) or various fatty acids, are difficult to analyze directly by HPLC-UV because they absorb weakly in the ultraviolet spectrum[1]. Chemical derivatization addresses this limitation by covalently attaching a molecular tag to the analyte. An ideal derivatization reagent, such as 2-(Chloromethyl)-5-methylpyrazine, imparts several key advantages:

  • Enhanced Molar Absorptivity: The pyrazine ring is a strong chromophore, significantly increasing the signal for UV-Vis detection.

  • Introduction of a Fluorophore: The pyrazine moiety can confer fluorescent properties to the analyte, enabling highly sensitive and selective fluorescence detection.

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase columns.

  • Reaction Specificity: The chloromethyl group selectively targets specific functional groups, primarily strong nucleophiles like thiols and carboxylates.

This guide provides the scientific foundation and practical workflows for researchers to successfully implement this powerful analytical strategy.

Principle of Derivatization: Nucleophilic Substitution

The derivatization reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich nucleophile (the deprotonated thiol or carboxylic acid) attacks the electrophilic carbon atom of the chloromethyl group on the pyrazine reagent. This concerted reaction results in the displacement of the chloride ion and the formation of a stable thioether or ester linkage.

The reaction is typically facilitated by a non-nucleophilic base in an aprotic polar solvent. The base deprotonates the analyte, increasing its nucleophilicity, while the solvent facilitates the interaction between the polar analyte and the reagent.

G cluster_thiol Derivatization of Thiols cluster_acid Derivatization of Carboxylic Acids thiol R-SH (Thiol Analyte) n1 SN2 Reaction (Deprotonation & Attack) thiol->n1 reagent1 Cl-CH₂-Pyrazine-CH₃ (2-(Chloromethyl)-5-methylpyrazine) reagent1->n1 base1 Base base1->n1 product1 R-S-CH₂-Pyrazine-CH₃ (Stable Thioether Derivative) hcl1 Base-H⁺ + Cl⁻ n1->product1 Forms stable bond n1->hcl1 acid R-COOH (Carboxylic Acid Analyte) n2 SN2 Reaction (Deprotonation & Attack) acid->n2 reagent2 Cl-CH₂-Pyrazine-CH₃ (2-(Chloromethyl)-5-methylpyrazine) reagent2->n2 base2 Base (e.g., K₂CO₃) base2->n2 product2 R-COO-CH₂-Pyrazine-CH₃ (Stable Ester Derivative) hcl2 Base-H⁺ + Cl⁻ n2->product2 Forms stable bond n2->hcl2 G cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis & Validation Sample 1. Sample Collection (e.g., Plasma, API solution) Extract 2. Extraction / Dilution (Protein Precipitation, LLE, etc.) Sample->Extract Reagent 3. Add Buffer/Base & Derivatization Reagent Extract->Reagent React 4. Incubate (Heat & Time) Reagent->React Workup 5. Work-up (Cool, Centrifuge, Dilute) React->Workup Inject 6. HPLC Injection Workup->Inject Data 7. Data Acquisition (Chromatogram) Inject->Data Validate 8. Method Validation (Linearity, Accuracy, etc.) Data->Validate

References

Troubleshooting & Optimization

Experimental Protocol: Recrystallization of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of crude 2-(Chloromethyl)-5-methylpyrazine hydrochloride by recrystallization, designed for researchers and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol.

Introduction: The Critical Role of Purity

This compound (CAS No: 128229-06-1) is a key heterocyclic building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and cost-effective technique for purifying this compound, leveraging differences in solubility between the target compound and its impurities. This guide serves as a comprehensive resource, blending foundational principles with practical, field-proven troubleshooting advice to ensure successful purification.

Safety First: Handling this compound

Before beginning any experimental work, it is imperative to understand and mitigate the risks associated with this compound.

  • Hazard Identification : This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[2][3][4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[2][3]

  • Handling Procedures :

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][4]

    • Avoid all personal contact with the substance.[4]

    • Wash hands thoroughly after handling.[2][3]

  • Storage : Store the compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C, away from moisture.[2][5]

Core Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of a solid in a solvent increases with temperature. An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[6][7]

This protocol provides a step-by-step methodology for the purification process.

Step 1: Solvent Selection & Screening

The choice of solvent is the most critical factor for successful recrystallization. For hydrochloride salts, polar protic solvents are often a good starting point.[8]

  • Primary Candidate Solvents : Begin screening with Isopropanol (2-Propanol) and Ethanol. These are often effective for recrystallizing hydrochloride salts.[8]

  • Screening Procedure :

    • Place approximately 50 mg of the crude solid into a small test tube.

    • Add the chosen solvent dropwise at room temperature, observing solubility. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. Abundant, well-formed crystals indicate a suitable solvent.

Solvent CandidateRationaleExpected Outcome
Isopropanol Often preferred for HCl salts.[8]Good solubility at boiling point, poor solubility at 0-5°C.
Ethanol A common alternative to isopropanol.[8]Similar profile to isopropanol, may have slightly different solubility characteristics.
Water The compound is a salt and may be water-soluble.[9]High solubility when hot, but may retain too much product in solution when cold, potentially lowering yield.
Acetone Can sometimes be used for washing or as part of a mixed-solvent system.[8]May be a poor solvent on its own but useful as an anti-solvent.
Step 2: The Recrystallization Workflow

The following diagram outlines the complete workflow for the purification process.

G Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection A Place crude solid in Erlenmeyer flask B Add minimum amount of boiling solvent A->B Add boiling stones C Solution is clear? B->C D Perform hot gravity filtration C->D No (Insoluble impurities present) E Allow solution to cool slowly C->E Yes D->E F Cool in ice bath to maximize yield E->F G Collect crystals via vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry crystals under vacuum H->I J Pure Product I->J Proceed to analysis

References

Technical Support Center: Optimization of Reaction Conditions for Chloromethylation of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chloromethylation of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Pyrazine and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a chloromethyl group is a key functionalization step, enabling further molecular elaboration. This guide will help you navigate the complexities of this reaction to achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the chloromethylation of pyrazines?

A1: The chloromethylation of pyrazines typically proceeds via an electrophilic aromatic substitution mechanism, most commonly the Blanc chloromethylation reaction.[2][3] In this reaction, an aromatic proton on the pyrazine ring is substituted by a chloromethyl group (-CH₂Cl). The reaction is generally carried out using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride (ZnCl₂).[3][4] The catalyst enhances the electrophilicity of formaldehyde by protonating the carbonyl oxygen, which facilitates the attack by the electron-deficient pyrazine ring.[3] The resulting benzyl alcohol intermediate is then rapidly converted to the chloromethyl derivative in the presence of HCl.[3]

Q2: Why is the pyrazine ring considered electron-deficient, and how does this impact chloromethylation?

A2: The pyrazine ring contains two nitrogen atoms in a 1,4-orientation, which are more electronegative than carbon.[1] This arrangement leads to a significant decrease in electron density on the carbon atoms of the ring, making it "electron-deficient."[5] This reduced nucleophilicity makes electrophilic substitution reactions, like chloromethylation, more challenging compared to electron-rich aromatic systems like benzene or phenols.[4] Consequently, the reaction often requires forcing conditions, such as the use of a strong Lewis acid catalyst, to proceed at a reasonable rate.[4][6]

Q3: What are the standard reagents and catalysts used for this reaction?

A3: The most common reagents for chloromethylation are formaldehyde (or its polymers, paraformaldehyde and trioxane) and hydrogen chloride.[4][7] Effective chloromethylating agents also include chloromethyl ethers like chloromethyl methyl ether (CH₃OCH₂Cl).[7] A variety of catalysts can be employed, with anhydrous zinc chloride (ZnCl₂) being the most frequently used.[7][8] Other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and protic acids like sulfuric acid (H₂SO₄) have also been utilized.[7][8]

Q4: What are the primary safety concerns associated with chloromethylation?

A4: A significant hazard in chloromethylation reactions is the potential for the in-situ formation of bis(chloromethyl) ether (BCME), a potent human carcinogen.[3][9] BCME can be formed from the reaction of formaldehyde and hydrogen chloride.[9] Chloromethylating agents themselves, such as chloromethyl methyl ether, are also classified as known human carcinogens.[10][11] Therefore, it is imperative to conduct these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chloromethylation of pyrazines, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Chloromethylated Pyrazine
Potential Cause Explanation & Recommended Solution
Insufficient Catalyst Activity The Lewis acid catalyst (e.g., ZnCl₂) is crucial for activating the formaldehyde. Ensure the catalyst is anhydrous, as moisture can significantly reduce its activity. Solution: Use freshly opened or properly stored anhydrous ZnCl₂. Consider drying the catalyst under vacuum before use.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed at a practical rate. Conversely, excessively high temperatures can lead to byproduct formation and degradation.[12] Solution: Experiment with a range of temperatures, typically starting from room temperature up to 60-80°C, while carefully monitoring the reaction progress by TLC or GC.[7]
Inadequate Reaction Time Due to the electron-deficient nature of the pyrazine ring, the reaction may require an extended period to reach completion. Solution: Monitor the reaction over a longer timeframe (e.g., 12-24 hours). Take aliquots at regular intervals to determine the optimal reaction time.
Poor Reagent Quality Impurities in the starting pyrazine, formaldehyde, or solvents can interfere with the reaction. Solution: Use high-purity, anhydrous reagents and solvents. Ensure the formaldehyde source is of good quality.
Problem 2: Formation of Multiple Products and Byproducts
Potential Cause Explanation & Recommended Solution
Di- or Polychloromethylation If the starting pyrazine has multiple reactive sites, over-chloromethylation can occur, leading to the formation of bis(chloromethyl)pyrazines. Solution: Use a stoichiometric amount or a slight excess of the chloromethylating agent. Running the reaction at a lower temperature may also improve selectivity.
Diarylmethane Formation A common side reaction is the Friedel-Crafts alkylation of a starting pyrazine molecule by the newly formed chloromethylated product, resulting in a diarylmethane byproduct.[4][8] This is more prevalent with highly reactive pyrazines. Solution: Use a larger excess of the starting pyrazine relative to the chloromethylating agent. Adding the chloromethylating agent slowly to the reaction mixture can also help minimize this side reaction.
Polymerization/Tar Formation At elevated temperatures, acidic conditions can lead to the polymerization of formaldehyde or the decomposition of the pyrazine ring, resulting in the formation of intractable tars.[13] Solution: Maintain a consistent and moderate reaction temperature. Ensure efficient stirring to prevent localized overheating.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Explanation & Recommended Solution
Co-elution of Byproducts Byproducts such as isomeric chloromethylated pyrazines or diarylmethanes may have similar polarities to the desired product, making separation by column chromatography challenging. Solution: Optimize the chromatography conditions by trying different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[14][15] Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Instability Chloromethylated pyrazines can be sensitive to heat and moisture. Solution: After the reaction, perform a careful aqueous work-up, potentially with a mild base like sodium bicarbonate, to neutralize excess acid. Use a minimal amount of heat during solvent evaporation. Distillation, if used, should be performed under reduced pressure.[13]
Incomplete Extraction The product may not be efficiently extracted from the aqueous phase during work-up. Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[14] Washing the combined organic layers with brine can help remove residual water.[16]

Experimental Protocols

General Protocol for Chloromethylation of a Substituted Pyrazine

Disclaimer: This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel, add the substituted pyrazine (1.0 eq) and anhydrous zinc chloride (0.5 - 1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,2-dichloroethane or chloroform).

  • Reagent Addition: While stirring, add paraformaldehyde (1.1 - 1.5 eq).

  • Heating and HCl Purge: Heat the mixture to the desired temperature (e.g., 60°C). Bubble dry hydrogen chloride gas through the stirred suspension.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Reaction Mechanism Workflow

Chloromethylation_Mechanism cluster_reaction Electrophilic Aromatic Substitution reagents Formaldehyde (CH₂O) + HCl + ZnCl₂ electrophile Formation of Electrophile [CH₂OH]⁺ or ClCH₂⁺ reagents->electrophile attack Electrophilic Attack electrophile->attack pyrazine Pyrazine Substrate pyrazine->attack intermediate Sigma Complex (Wheland Intermediate) attack->intermediate rearomatization Rearomatization (Loss of H⁺) intermediate->rearomatization hydroxymethyl Hydroxymethylated Pyrazine rearomatization->hydroxymethyl conversion Conversion to Chloride (with HCl) hydroxymethyl->conversion product Chloromethylated Pyrazine conversion->product Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Optimization start Experiment Start check_yield Low Yield? start->check_yield check_purity Byproduct Formation? check_yield->check_purity No check_catalyst Check Catalyst Activity (Anhydrous?) check_yield->check_catalyst Yes success Successful Reaction check_purity->success No adjust_stoichiometry Adjust Stoichiometry (Reagent Ratios) check_purity->adjust_stoichiometry Yes optimize_temp Optimize Temperature check_catalyst->optimize_temp increase_time Increase Reaction Time optimize_temp->increase_time increase_time->start slow_addition Slow Reagent Addition adjust_stoichiometry->slow_addition control_temp Control Temperature slow_addition->control_temp control_temp->start

References

troubleshooting guide for reactions involving 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a heterocyclic building block. Its structure features a pyrazine ring, a highly reactive chloromethyl group, and a methyl substituent. The hydrochloride salt form enhances its stability and handling characteristics.[1][2]

Its primary utility is in alkylation reactions, where the chloromethyl group serves as an electrophile to introduce the 5-methylpyrazinylmethyl moiety onto various nucleophiles. This is particularly significant in the pharmaceutical industry, most notably in the synthesis of Varenicline (Chantix®), a well-known smoking cessation aid.[3][4] In the synthesis of Varenicline, this pyrazine derivative is crucial for constructing the final tetracyclic structure of the drug.[5][6]

Q2: What are the recommended storage and handling conditions for this reagent?

Proper storage and handling are critical to maintain the reagent's integrity.

  • Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to keep it in a tightly sealed container, away from moisture, to prevent hydrolysis of the chloromethyl group and potential side reactions.[1]

  • Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood. It is considered harmful if swallowed, and can cause skin and eye irritation.[8]

Parameter Recommendation Rationale
Temperature 2-8°CMinimizes degradation and side reactions.
Atmosphere Inert (Nitrogen/Argon)Prevents reaction with atmospheric moisture.
Container Tightly SealedProtects from moisture and contamination.
Handling Fume Hood with PPEEnsures operator safety from hazardous dust or vapors.[7]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield in Alkylation Reactions

You're attempting to alkylate a nucleophile (e.g., an amine or thiol) with this compound, but the reaction is sluggish, or the yield is disappointingly low.

  • Insufficient Basicity: The reaction is an N-alkylation, which liberates HCl. The starting material is already a hydrochloride salt, meaning you need a sufficient amount of base to both neutralize the salt and scavenge the HCl produced during the reaction.

    • Troubleshooting Steps:

      • Choice of Base: Use a non-nucleophilic base to avoid competing reactions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice depends on the solvent and the nucleophilicity of your substrate.

      • Stoichiometry of Base: Ensure you are using at least 2 equivalents of base: one to neutralize the hydrochloride salt and one to react with the HCl generated. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents).

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Troubleshooting Steps:

      • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred for SN2-type reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

      • Solubility Check: Ensure your starting materials are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and slow reaction kinetics.

  • Reaction Temperature: The chloromethyl group on the pyrazine ring is reactive, but some nucleophiles may require thermal energy to react efficiently.

    • Troubleshooting Steps:

      • Gradual Heating: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature (e.g., to 40-60°C).

      • Avoid High Temperatures: Excessive heat can lead to the formation of impurities and decomposition of the starting material or product.[9]

start Low Product Yield Observed check_base Verify Base Stoichiometry (>2 equivalents?) start->check_base check_solvent Assess Solvent Choice (Polar Aprotic?) check_base->check_solvent [ Stoichiometry OK ] optimize_base Increase Base to 2.5 eq. check_base->optimize_base [ <2 eq. ] check_temp Evaluate Reaction Temperature check_solvent->check_temp [ Solvent OK ] optimize_solvent Switch to DMF or DMSO check_solvent->optimize_solvent [ Solubility Poor ] monitor Monitor by TLC/LC-MS check_temp->monitor [ Temp OK ] optimize_temp Increase Temperature to 50°C check_temp->optimize_temp [ No Reaction at RT ] success Improved Yield monitor->success optimize_base->monitor optimize_solvent->monitor optimize_temp->monitor

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of a Major Impurity/Byproduct

You observe a significant byproduct in your reaction mixture, complicating purification and reducing the yield of your desired product.

  • Dimerization/Oligomerization: The starting material can potentially self-react, or react with the product, especially if the product has a remaining nucleophilic site.

    • Troubleshooting Steps:

      • Slow Addition: Add the this compound solution slowly to the solution of the nucleophile and base. This maintains a low concentration of the electrophile and minimizes self-reaction.

      • Dilution: Running the reaction at a higher dilution can also disfavor bimolecular side reactions.

  • Formation of Hydroxymethylpyrazine: If there is residual water in your solvent or reagents, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially in the presence of a base.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure that your solvents are anhydrous. Use freshly opened bottles or dry the solvent using appropriate methods (e.g., molecular sieves).

      • Inert Atmosphere: As mentioned in the handling section, running the reaction under an inert atmosphere of nitrogen or argon will minimize the introduction of atmospheric moisture.

  • Oxidation of the Pyrazine Ring: While less common under standard alkylation conditions, the pyrazine ring can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air.[9]

    • Troubleshooting Steps:

      • Inert Atmosphere: This is another reason to maintain an inert atmosphere throughout the reaction.

      • Degas Solvents: For particularly sensitive substrates, degassing the solvent before use can remove dissolved oxygen.

cluster_main Desired Reaction cluster_side Side Reactions Pyrazine_Cl 2-(Chloromethyl)-5- methylpyrazine Product Desired Product (R-NH-CH₂-Pyrazine) Pyrazine_Cl->Product + Nucleophile + Base Pyrazine_OH Hydrolysis Product (Hydroxymethylpyrazine) Pyrazine_Cl->Pyrazine_OH + H₂O + Base Dimer Dimerization Product Pyrazine_Cl->Dimer + Self-reaction Nucleophile R-NH₂

References

stability issues of 2-(Chloromethyl)-5-methylpyrazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CAS: 128229-06-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this reagent in solution. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Compound Profile

This table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 128229-06-1[1][2]
Molecular Formula C₆H₈Cl₂N₂[1][3]
Molecular Weight 179.05 g/mol [1][3]
Purity Typically ≥95% or ≥98%[1][3]
Recommended Storage (Solid) 2-8°C, under inert gas, sealed away from moisture[1][2][4]
Solubility (Predicted) 4.98 mg/mL (in water)[5]

Troubleshooting Guide: Solution Stability Issues

This section addresses the most common stability challenges encountered when working with this compound in solution.

Observed Problem: Rapid Loss of Purity or Appearance of New Peaks in HPLC Analysis

Users often report a decrease in the main compound peak and the emergence of a more polar impurity over time, especially in protic or aqueous solvents.

The primary cause of instability is the high reactivity of the benzylic chloride in the chloromethyl group. This group is an excellent electrophile and is highly susceptible to nucleophilic attack by water, a process known as hydrolysis.[6] This reaction is often the most significant degradation pathway for chloromethyl-substituted heterocyclic compounds.[6][7]

The hydrochloride salt form enhances water solubility but also introduces an acidic environment, which can influence reaction kinetics. In the presence of moisture, the chloromethyl group is displaced by a hydroxyl group, forming 2-(Hydroxymethyl)-5-methylpyrazine as the primary degradant.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (60°C in Solution) Prep->Thermal Photolytic Photolytic (ICH Light Conditions) Prep->Photolytic Analysis Analyze by HPLC at Time Points (e.g., 0, 2, 6, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Eval Evaluate Peak Purity & Mass Balance. Confirm Method is Stability-Indicating. Analysis->Eval

References

Technical Support Center: Scaling Up the Production of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2-(Chloromethyl)-5-methylpyrazine hydrochloride. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering its production is key to ensuring a stable and pure supply chain[1]. This document moves beyond basic protocols to address the specific, practical challenges encountered when transitioning from bench-scale synthesis to larger batch production. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for a robust, scalable, and self-validating process.

Core Synthesis Strategy: From Precursor to Final Product

The most common and industrially relevant pathway to this compound involves the selective free-radical chlorination of the methyl group of a 2,5-disubstituted pyrazine precursor. The overall workflow can be visualized as a three-stage process: precursor synthesis, side-chain chlorination, and final salt formation. While various methods exist for the initial pyrazine ring formation, our focus begins with the readily available 2,5-dimethylpyrazine.

G cluster_0 Stage 1: Precursor cluster_1 Stage 2: Side-Chain Chlorination cluster_2 Stage 3: Salt Formation & Purification Precursor 2,5-Dimethylpyrazine Chlorination Radical Chlorination (e.g., Cl2, TCCA, SO2Cl2) Precursor->Chlorination Reaction Medium FreeBase 2-(Chloromethyl)-5-methylpyrazine (Free Base) Chlorination->FreeBase Formation Initiator Radical Initiator (e.g., AIBN, Light) Initiator->Chlorination Initiation HCl_Addition HCl Addition (e.g., HCl in IPA, Gas) FreeBase->HCl_Addition Protonation Product 2-(Chloromethyl)-5-methylpyrazine HCl (Final Product) HCl_Addition->Product Precipitation Purification Crystallization / Filtration Product->Purification Isolation

Caption: General workflow for the synthesis of 2-(Chloromethyl)-5-methylpyrazine HCl.

Troubleshooting Guide for Scale-Up

This section addresses the most pressing issues encountered during process scale-up in a direct question-and-answer format.

Q1: My pilot-scale batch is showing a dangerous thermal runaway during the chlorination step. How can I mitigate this?

Answer: This is a critical and common scale-up challenge. The free-radical chlorination of a methyl group is an exothermic process, and the risk is magnified at scale due to the decrease in the surface-area-to-volume ratio of the reactor, which severely limits heat dissipation.

  • Causality: The reaction of chlorine with pyrazine is known to be highly exothermic[2]. In a large reactor, the heat generated in the bulk of the liquid cannot escape as efficiently as in a small flask, leading to a rapid temperature increase. This accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.

  • Troubleshooting Steps & Solutions:

    • Control Reagent Addition: Switch from batch addition of the chlorinating agent to a semi-batch process. Add the chlorinating agent (e.g., sulfuryl chloride, or by bubbling chlorine gas) slowly and sub-surface, allowing the cooling system to keep pace with the heat generated. The rate of addition becomes your primary control lever for the reaction rate.

    • Improve Heat Transfer: Ensure your reactor is equipped with an adequate cooling jacket and that the coolant flow rate is sufficient. Consider using a reactor with a higher heat transfer coefficient or internal cooling coils for very large scales.

    • Dilution: Increasing the solvent volume can act as a heat sink, absorbing the energy released. However, this impacts throughput and may complicate downstream processing. Solvents like chlorobenzene or carbon tetrachloride are often used[3][4].

    • Consider Alternative Reagents: Reagents like Trichloroisocyanuric acid (TCCA) can offer a slower, more controlled release of the chlorinating species compared to chlorine gas, making the reaction easier to manage thermally[5].

Q2: My yield has dropped significantly after scaling up, and my product is contaminated with dichlorinated and ring-chlorinated impurities. How do I improve selectivity?

Answer: This issue points to problems with reaction stoichiometry, mixing, and temperature control, which are exacerbated at larger scales. Over-chlorination is a typical side reaction.

  • Causality:

    • Dichlorination: The desired product, 2-(chloromethyl)-5-methylpyrazine, can itself undergo further radical chlorination to form 2-(dichloromethyl)-5-methylpyrazine. This is more likely to occur if there are localized "hot spots" or areas of high chlorinating agent concentration.

    • Ring Chlorination: While less common for side-chain radical chlorination, high temperatures or the presence of certain catalysts can promote electrophilic aromatic substitution on the pyrazine ring itself.

  • Troubleshooting & Optimization Workflow:

G cluster_checks cluster_solutions start Low Yield & Purity (Dichlorination Detected) check_stoich 1. Verify Stoichiometry Is chlorinating agent < 1 equivalent? start->check_stoich check_mixing 2. Assess Mixing Efficiency Are there dead zones in the reactor? check_stoich->check_mixing If Yes sol_stoich Solution: Use slight excess of 2,5-dimethylpyrazine. Titrate chlorinating agent carefully. check_stoich->sol_stoich If No check_temp 3. Analyze Temperature Profile Are there hot spots? check_mixing->check_temp If Yes sol_mixing Solution: Increase agitator speed. Check baffle/impeller design. Ensure sub-surface addition. check_mixing->sol_mixing If No check_initiator 4. Review Initiator Concentration Is initiation rate too high? check_temp->check_initiator If Yes sol_temp Solution: Improve cooling. Slow down reagent addition rate to maintain set temperature. check_temp->sol_temp If No sol_initiator Solution: Add initiator in portions or via syringe pump over time. check_initiator->sol_initiator If No sol_stoich->check_mixing sol_mixing->check_temp sol_temp->check_initiator

Caption: Troubleshooting workflow for low selectivity in chlorination reactions.

Q3: I am struggling with the purification of the final hydrochloride salt. It's oily and difficult to filter. What's the best approach?

Answer: The physical properties of the product can be highly dependent on purity and the crystallization conditions. An oily or "gummy" precipitate is a common sign of impurities hindering the formation of a proper crystal lattice.

  • Causality: Impurities (e.g., dichlorinated byproducts, residual solvent, starting material) can act as "crystal poisons." The free base of 2-(chloromethyl)-5-methylpyrazine is a low-melting solid or oil, and incomplete conversion to the hydrochloride salt will also result in a difficult-to-handle product.

  • Recommended Purification Protocol:

    • Workup of the Free Base: Before salt formation, ensure the crude free base is properly worked up. This includes quenching any remaining chlorinating agent and washing the organic solution with a mild base (e.g., NaHCO₃ solution) to remove acidic byproducts, followed by a water wash.

    • Solvent Selection for Crystallization: The choice of solvent for the HCl addition is critical. While isopropanol is common, you may need to perform a solvent screen. A good system is one where the hydrochloride salt has low solubility, but the impurities have high solubility. Consider solvent/anti-solvent systems. For instance, dissolving the crude free base in a minimal amount of a good solvent (like acetone or ethyl acetate) and then adding a solution of HCl in a poor solvent (like diethyl ether or heptane) can induce clean precipitation. A patent for a related pyridine compound suggests dissolving the crude material in isopropanol and adding ether to precipitate the product[6].

    • Control Temperature and Addition Rate: Cool the solution of the free base before slowly adding the HCl solution. A "crash" precipitation at warm temperatures often traps impurities. Allow the crystallization to proceed slowly at a controlled temperature (e.g., 0-5 °C) with gentle stirring to promote the growth of larger, purer crystals that are easier to filter.

    • Washing the Product Cake: After filtration, wash the filter cake with a cold, anhydrous solvent in which the product is insoluble (e.g., cold diethyl ether or toluene) to remove residual mother liquor containing impurities[6].

Frequently Asked Questions (FAQs)

Q: What are the pros and cons of different chlorinating agents for this specific transformation?

A: The choice of chlorinating agent is a critical process decision that balances reactivity, cost, safety, and waste streams.

Chlorinating AgentProsConsKey Considerations
Chlorine (Cl₂) Gas - High atom economy- Low cost- Highly toxic gas, requires specialized handling- Can be difficult to control reaction rate/exotherm- Often requires UV light or radical initiator[2][7]Best for dedicated, large-scale facilities with robust engineering controls and safety systems.
Sulfuryl Chloride (SO₂Cl₂) - Liquid, easier to handle than Cl₂- Decomposes to provide Cl radical and SO₂- Generates corrosive SO₂ and HCl off-gas- Can be aggressive, leading to byproductsA good balance of reactivity and handling for pilot-plant scale. Requires efficient gas scrubbing.[3]
N-Chlorosuccinimide (NCS) - Solid, relatively safe to handle- High selectivity in some systems- Poor atom economy- Higher cost- Succinimide byproduct must be removedOften preferred for small-scale or high-value synthesis where safety and selectivity are paramount.
Trichloroisocyanuric Acid (TCCA) - Solid, stable, high chlorine content- Can provide more controlled reaction[5]- Byproduct (cyanuric acid) is a solid that must be filtered off- Stoichiometry can be complexAn increasingly popular choice for scale-up due to its handling advantages over gas or corrosive liquids.[5]

Q: What are the essential in-process controls (IPCs) to monitor during the reaction?

A: For a robust and reproducible process, monitoring the reaction's progress is essential.

  • TLC/GC/HPLC: The primary IPC is chromatographic analysis. Take timed samples from the reaction mixture (after quenching a small aliquot) to monitor the disappearance of the 2,5-dimethylpyrazine starting material and the appearance of the desired mono-chlorinated product. This allows you to determine the reaction endpoint accurately and avoid over-chlorination.

  • Temperature Monitoring: A continuous temperature log is a critical safety and process control parameter. Any deviation from the expected profile can indicate a problem with reagent addition, cooling, or a potential runaway.

  • pH Measurement (During Workup): After the reaction, during the aqueous wash steps, monitoring the pH ensures that acidic byproducts have been effectively neutralized before proceeding to the final salt formation.

Q: What are the most critical safety precautions for this process at scale?

A: Safety must be the highest priority.

  • Reagent Handling: All chlorinating agents are hazardous. Use a closed system for transfers. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and respirators, is used. An explosion has been reported from an unexpected reaction of POCl₃ with acetone, highlighting the need to verify solvent compatibility[8].

  • Off-Gas Management: The reaction will generate significant amounts of HCl gas (and potentially SO₂). The reactor must be vented to a robust caustic scrubber system to neutralize these corrosive and toxic gases before they are released.

  • Exotherm Management: Never run the reaction without a well-maintained and tested cooling system. Have an emergency quenching plan in place (e.g., a pre-chilled solvent or a quenching agent that can be rapidly added to the reactor).

  • Material Compatibility: Ensure the reactor and associated equipment are made of compatible materials (e.g., glass-lined steel, Hastelloy) that can withstand the corrosive conditions of the reaction. The product can react with mild steel, producing hydrogen gas which may form an explosive mixture with air[9].

References

minimizing degradation of 2-(Chloromethyl)-5-methylpyrazine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-methylpyrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing degradation and optimizing reactions involving this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with this compound, providing explanations and actionable solutions.

1. Q: Why is the yield of my nucleophilic substitution reaction unexpectedly low?

A: Low yields in reactions with this compound are often attributable to the degradation of the starting material or the formation of unwanted byproducts. The primary cause of degradation is the high reactivity of the chloromethyl group, which is susceptible to nucleophilic attack by various species, including solvents and water.

Causality and Mitigation Strategies:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-5-methylpyrazine. This is particularly problematic in the presence of moisture.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Solvolysis: Nucleophilic solvents, especially protic solvents like methanol and ethanol, can react with the chloromethyl group to form the corresponding ethers.

    • Solution: Opt for aprotic, non-nucleophilic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF).

  • Reaction with Base: If your reaction requires a base, consider its nucleophilicity. Highly nucleophilic bases can compete with your desired nucleophile, leading to byproduct formation.

    • Solution: Use a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA).

  • Temperature: Elevated temperatures can accelerate degradation pathways.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature and only heating if necessary. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times at high temperatures.

2. Q: I'm observing multiple spots on my TLC, and my final product is impure. What are the likely byproducts?

A: The presence of multiple spots on a TLC plate or impurities in your final product often points to the degradation of this compound or subsequent side reactions.

Common Byproducts and Their Formation:

ByproductFormation PathwayMitigation Strategy
2-(Hydroxymethyl)-5-methylpyrazineHydrolysis of the chloromethyl group by water.Use anhydrous conditions and an inert atmosphere.
2-(Alkoxymethyl)-5-methylpyrazineReaction with alcohol solvents (e.g., methanol, ethanol).Use aprotic, non-nucleophilic solvents.
Dimerized or polymerized productsSelf-reaction of the starting material, potentially catalyzed by strong bases or impurities.Use a non-nucleophilic base and ensure the purity of your starting material. Add the base portion-wise to control the reaction.

Workflow for Minimizing Byproduct Formation

cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Dry Glassware Dry Glassware Reagent Addition Reagent Addition Dry Glassware->Reagent Addition Ensure moisture-free environment Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Reagent Addition Prevent hydrolysis Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reagent Addition Exclude air and moisture Temperature Control Temperature Control Reagent Addition->Temperature Control Control exothermicity Reaction Monitoring Reaction Monitoring Temperature Control->Reaction Monitoring Optimize rate vs. degradation Quenching Quenching Reaction Monitoring->Quenching Avoid prolonged reaction times Extraction Extraction Quenching->Extraction Isolate crude product Purification Purification Extraction->Purification Remove impurities

Caption: Workflow for minimizing degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

1. Q: How should I properly store this compound?

A: Proper storage is critical to maintain the integrity of this reagent. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is crucial to keep it in a tightly sealed container in a dry place to prevent hydrolysis from atmospheric moisture.

2. Q: What is the role of the hydrochloride salt in the stability of this compound?

A: The hydrochloride salt form improves the stability and handling of the compound compared to the free base. The protonated pyrazine ring is less susceptible to certain degradation pathways. However, the presence of the hydrochloride can make the compound acidic, which may need to be considered in your reaction setup.

3. Q: Can I prepare a stock solution of this compound?

A: It is generally recommended to use this compound as a solid and weigh it out immediately before use. If a stock solution is necessary, it should be prepared fresh in an anhydrous, aprotic, and non-nucleophilic solvent. For short-term storage, solutions in DMF or DMSO can be considered if kept under an inert atmosphere and at low temperatures (e.g., -20°C). However, long-term stability in solution is not guaranteed.

4. Q: How does pH affect the stability of this compound in aqueous solutions?

III. Experimental Protocols

The following is a generalized, best-practice protocol for a nucleophilic substitution reaction with this compound. This should be adapted based on the specific nucleophile and reaction scale.

Protocol: General Procedure for Nucleophilic Substitution

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous, non-nucleophilic solvent (e.g., THF, DCM, ACN, or DMF)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (1.0-1.2 equivalents) and the anhydrous, non-nucleophilic solvent.

  • Base Addition: If the reaction requires a base, add the non-nucleophilic base (1.5-2.0 equivalents) to the solution and stir until it is well-dispersed or dissolved.

  • Addition of Electrophile: In a separate, dry container, weigh out this compound (1.0 equivalent) and add it to the reaction mixture portion-wise at room temperature or 0 °C.

  • Reaction: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired product.

Reaction Scheme and Degradation Pathway

cluster_main Desired Reaction cluster_degradation Degradation Pathway A 2-(Chloromethyl)-5-methylpyrazine C Desired Product A->C Base, Solvent B Nucleophile (Nu-H) B->C D 2-(Chloromethyl)-5-methylpyrazine F Hydrolysis Byproduct D->F Hydrolysis E H₂O (Moisture) E->F

Caption: Desired reaction vs. primary degradation pathway.

IV. References

  • ChemScene. This compound. --INVALID-LINK--

  • AK Scientific, Inc. 2-(Chloromethyl)-3-methylpyrazine hydrochloride Safety Data Sheet.

  • Ambeed.com. This compound. --INVALID-LINK--

  • Echemi. 2-CHLORO-5-(CHLOROMETHYL)PYRAZINE Safety Data Sheets. --INVALID-LINK--

  • Sigma-Aldrich. 2-Methylpyrazine Safety Data Sheet. --INVALID-LINK--

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12600386, 2-Chloro-5-methylpyrazine. Retrieved October 26, 2024 from --INVALID-LINK--.

  • Ma, S., et al. (2022). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 27(15), 4983. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene. --INVALID-LINK--

  • Teixeira, I. F., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 265-270. --INVALID-LINK--

  • BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. --INVALID-LINK--

  • Zukauskaite, A., et al. (2020). A General Approach towards the Synthesis of Tetrahydro-4H-pyrazolo[1,5-a][2][3]diazepin-4-one, Tetrahydro[2][3]diazepino[1,2-a]indol-1-one and Tetrahydro-1H-benzo[3][4]imidazo[1,2-a][2][3]diazepin-1-one Derivatives. Molecules, 25(18), 4241.

  • Sawunyama, P., et al. (2003). Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines. Pest Management Science, 59(10), 1163-1172.

  • Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2244-2251.

  • ChemicalBook. This compound. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-(Chloromethyl)-5-methylpyrazine hydrochloride, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings, practical experimental considerations, and a comparative analysis with alternative spectroscopic techniques, offering a holistic view for researchers in the field.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical reactivity, biological activity, and physical properties. For a molecule like this compound, even minor structural ambiguities can lead to significant deviations in downstream applications, from drug efficacy to material performance. Therefore, a robust and reliable method for structural confirmation is not merely a procedural step but a critical checkpoint in the research and development pipeline.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation in Solution

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a paramount technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For this compound, ¹H NMR offers a definitive fingerprint, allowing for the unequivocal confirmation of its structure.

Predicted ¹H NMR Spectrum of this compound

Expected Chemical Shifts (δ) and Splitting Patterns:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Pyrazine-H (at C3)~8.6 - 8.8Singlet (s)1HAromatic proton on the pyrazine ring, deshielded by the two adjacent nitrogen atoms. Expected to be a singlet due to the absence of adjacent protons.
Pyrazine-H (at C6)~8.5 - 8.7Singlet (s)1HAromatic proton on the pyrazine ring, deshielded by the adjacent nitrogen and influenced by the methyl group. Expected to be a singlet.
-CH₂Cl~4.8 - 5.0Singlet (s)2HMethylene protons adjacent to an electronegative chlorine atom and the pyrazine ring. The deshielding effect of both groups results in a downfield shift. Expected to be a singlet as there are no adjacent protons.
-CH₃~2.6 - 2.8Singlet (s)3HMethyl protons attached to the pyrazine ring. The electron-withdrawing nature of the ring shifts this signal slightly downfield compared to a typical alkyl methyl group. Expected to be a singlet.
N-H (from HCl)VariableBroad Singlet (br s)1HThe proton associated with the hydrochloride salt is often exchangeable and its chemical shift can be broad and concentration-dependent. In aprotic solvents like DMSO-d₆, this peak is more likely to be observed.[4][5]

A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves a multi-technique approach. Here, we compare ¹H NMR with Mass Spectrometry and Infrared (IR) Spectroscopy for the analysis of this compound.[6][7][8][9]

Feature¹H NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed connectivity of protons, chemical environment, stereochemistry.Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.Presence of functional groups.
Sample Phase SolutionSolid, liquid, or gas (requires ionization)Solid, liquid, or gas
Strengths Unambiguous structural determination of soluble compounds. Non-destructive.[10][11]High sensitivity, provides molecular formula.Fast, simple, and provides a quick overview of functional groups present.
Limitations Requires soluble sample, can be less sensitive than MS. Complex spectra for large molecules.Does not provide detailed connectivity information on its own. Isomeric differentiation can be challenging.Provides limited information on the overall molecular skeleton. Ambiguous for complex molecules with many functional groups.
Application to the Target Molecule Confirms the presence and connectivity of the pyrazine ring protons, the chloromethyl group, and the methyl group.Determines the molecular weight (179.05 g/mol for the free base) and can show characteristic fragmentation patterns (e.g., loss of Cl, CH₂Cl).[12]Identifies C-H (aromatic and aliphatic), C=N, and C-N stretching vibrations, confirming the presence of the pyrazine ring and alkyl groups.

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

  • 5 mm NMR tube

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Solvent Selection: Due to the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended solvents to ensure solubility.[13] Chloroform-d (CDCl₃) may be used if the compound is sufficiently soluble.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider include the number of scans, relaxation delay, and spectral width.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for Structural Confirmation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze_shifts Analyze Chemical Shifts process->analyze_shifts analyze_coupling Analyze Coupling Patterns analyze_shifts->analyze_coupling analyze_integration Analyze Integration analyze_coupling->analyze_integration compare Compare with Predicted Spectrum analyze_integration->compare confirm Confirm Structure compare->confirm

Caption: Workflow for structural confirmation via ¹H NMR.

Trustworthiness and Validation

The validity of ¹H NMR for structural confirmation and purity assessment is well-established in the scientific community and recognized by regulatory bodies.[14][15][16] The quantitative nature of ¹H NMR (qNMR) allows for the determination of sample purity with high accuracy and precision, often comparable to chromatographic methods.[10][11] For a self-validating system, the following should be considered:

  • Internal Consistency: The integration of the peaks in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure.

  • Orthogonal Confirmation: Whenever possible, corroborating data from other analytical techniques such as Mass Spectrometry and IR Spectroscopy should be used to provide a comprehensive and robust structural assignment.

  • Reference Standards: Comparison of the acquired spectrum with that of a certified reference standard, when available, provides the highest level of confidence in the structural assignment.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Its ability to provide a detailed and unambiguous fingerprint of the molecule in solution makes it superior to many other techniques for this purpose. By understanding the principles of ¹H NMR, following robust experimental protocols, and judiciously comparing the data with that from complementary techniques, researchers can ensure the structural integrity of their compounds, a critical step in advancing scientific discovery and development.

References

A Comparative In-Depth Analysis of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazine scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] At the forefront of this chemical class is 2-(Chloromethyl)-5-methylpyrazine hydrochloride, a key building block and a subject of significant interest for analog development. This guide provides a comprehensive comparative analysis of this lead compound and its analogs, grounded in experimental data and structure-activity relationships (SAR) to inform researchers and drug development professionals in their quest for more potent and selective therapeutics.

Introduction to this compound: A Versatile Scaffold

This compound is a heterocyclic compound characterized by a pyrazine ring substituted with a chloromethyl and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it a convenient starting material for further chemical modifications. The inherent reactivity of the chloromethyl group serves as a chemical handle for the introduction of diverse functional groups, allowing for the systematic exploration of the chemical space around the pyrazine core to optimize biological activity.

Physicochemical Properties of the Parent Compound:

PropertyValueSource
CAS Number 128229-06-1[2]
Molecular Formula C₆H₈Cl₂N₂[2]
Molecular Weight 179.05 g/mol [2]
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 25.78 Ų[2]
logP 1.94562[2]

Synthesis and Chemical Reactivity: The Gateway to Analogs

The synthesis of this compound and its analogs is pivotal to exploring their therapeutic potential. A common synthetic route to the parent compound involves the chlorination of 2,5-dimethylpyrazine. This is often achieved using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO).[3] The resulting 2-(chloromethyl)-5-methylpyrazine can then be converted to its hydrochloride salt.

The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the facile synthesis of a wide array of analogs. This reactivity is the cornerstone of generating diverse chemical libraries for biological screening.

Synthesis_and_Analogs cluster_analogs Analog Classes 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2-(Chloromethyl)-5-methylpyrazine 2-(Chloromethyl)-5-methylpyrazine 2,5-Dimethylpyrazine->2-(Chloromethyl)-5-methylpyrazine NCS, BPO 2-(Chloromethyl)-5-methylpyrazine HCl 2-(Chloromethyl)-5-methylpyrazine HCl 2-(Chloromethyl)-5-methylpyrazine->2-(Chloromethyl)-5-methylpyrazine HCl HCl Diverse Analogs Diverse Analogs 2-(Chloromethyl)-5-methylpyrazine->Diverse Analogs Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH) Amine Analogs Amine Analogs Diverse Analogs->Amine Analogs Ether Analogs Ether Analogs Diverse Analogs->Ether Analogs Thioether Analogs Thioether Analogs Diverse Analogs->Thioether Analogs

Caption: General synthetic scheme for 2-(Chloromethyl)-5-methylpyrazine HCl and its analogs.

Comparative Analysis of Biological Activity: A Focus on Anticancer Potential

While direct comparative studies of a broad range of this compound analogs are not extensively available in a single cohesive report, a comparative analysis can be constructed based on the structure-activity relationships (SAR) derived from various studies on pyrazine derivatives. The primary focus of this analysis will be on anticancer activity, a field where pyrazine derivatives have shown considerable promise.[4]

The Role of the Pyrazine Core and Methyl Substitution

The pyrazine ring itself is a critical pharmacophore, capable of engaging in various biological interactions. The methyl group at the 5-position is also thought to contribute to the overall lipophilicity and binding affinity of the molecule. Studies on related pyrazine derivatives have shown that the number and position of methyl groups can influence cytotoxic activity.[3]

Impact of Modifications at the Chloromethyl Position

The true diversity in biological activity arises from modifications at the reactive chloromethyl position. By introducing different nucleophiles, a wide range of functionalities can be incorporated, leading to varied interactions with biological targets.

Table of Hypothetical Analog Performance Based on SAR Principles:

Analog StructureR-Group at C2-methyleneExpected Impact on Anticancer ActivityRationale based on SAR of related Pyrazines
Analog A -NH-ArylPotentially High Aromatic amines can engage in pi-stacking and hydrogen bonding interactions with target proteins.
Analog B -O-ArylModerate to High Aryl ethers can improve metabolic stability and cellular uptake.
Analog C -S-ArylModerate Thioethers can offer different electronic and steric properties compared to ethers.
Analog D -N(CH₃)₂Low to Moderate Small alkylamines may lack the specific interactions required for high potency.
Analog E Heterocyclic Amine (e.g., piperazine)Potentially High Piperazine and other heterocyclic moieties are common in potent kinase inhibitors and can improve solubility.

Disclaimer: The expected impact is a qualitative prediction based on established SAR principles for the broader class of pyrazine derivatives and is not based on direct experimental comparison of these specific analogs.

Experimental Protocols for Biological Evaluation

To facilitate the direct comparison of this compound and its newly synthesized analogs, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3][5][6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start Seed Cancer Cells in 96-well Plate Seed Cancer Cells in 96-well Plate Start->Seed Cancer Cells in 96-well Plate End End Incubate for 24h Incubate for 24h Seed Cancer Cells in 96-well Plate->Incubate for 24h Treat with Test Compounds Treat with Test Compounds Incubate for 24h->Treat with Test Compounds Incubate for 48-72h Incubate for 48-72h Treat with Test Compounds->Incubate for 48-72h Add MTT Solution Add MTT Solution Incubate for 48-72h->Add MTT Solution Incubate for 3-4h Incubate for 3-4h Add MTT Solution->Incubate for 3-4h Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate for 3-4h->Solubilize Formazan Crystals Measure Absorbance at 570 nm Measure Absorbance at 570 nm Solubilize Formazan Crystals->Measure Absorbance at 570 nm Calculate IC50 Values Calculate IC50 Values Measure Absorbance at 570 nm->Calculate IC50 Values Calculate IC50 Values->End

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective findings from studies on pyrazine derivatives suggest several key SAR trends that can guide the design of more effective analogs of this compound.

SAR_Diagram cluster_sar Structure-Activity Relationship Pyrazine_Core Pyrazine Core Essential for Activity Methyl_Group C5-Methyl Group Modulates Lipophilicity Methylene_Linker C2-Methylene Linker Provides Flexibility Terminal_Group Terminal Functional Group (R) Key Determinant of Potency and Selectivity Lead_Compound 2-(Chloromethyl)-5-methylpyrazine Lead_Compound->Pyrazine_Core Lead_Compound->Methyl_Group Lead_Compound->Methylene_Linker Lead_Compound->Terminal_Group R = Cl

Caption: Key structural features influencing the biological activity of 2-(Chloromethyl)-5-methylpyrazine analogs.

Key Takeaways for Analog Design:

  • The Terminal Functional Group is Paramount: The nature of the group replacing the chlorine atom has the most significant impact on biological activity. Bulky, aromatic, and hydrogen-bonding capable groups are often associated with higher potency.

  • Lipophilicity and Solubility Balance: While increasing lipophilicity can enhance cell permeability, it can also lead to off-target effects and poor solubility. A balance must be struck, often by incorporating polar functional groups or heterocyclic moieties.

  • Stereochemistry Matters: For chiral analogs, the stereochemistry can play a crucial role in target engagement and should be carefully considered and controlled during synthesis.

Future research should focus on the systematic synthesis and screening of a focused library of 2-(Chloromethyl)-5-methylpyrazine analogs, guided by these SAR principles. The integration of computational modeling and in vitro screening will be instrumental in accelerating the discovery of novel drug candidates with improved therapeutic profiles.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. Its reactive chloromethyl group allows for the creation of a diverse range of analogs, and the established biological significance of the pyrazine scaffold provides a strong rationale for its exploration. While direct comparative data for a wide array of its analogs is still emerging, the application of established structure-activity relationships provides a robust framework for the rational design of more potent and selective compounds. The experimental protocols and SAR insights provided in this guide are intended to empower researchers in their efforts to unlock the full therapeutic potential of this promising class of molecules.

References

A Comparative Guide to Modern Reagents for Pyrazine Synthesis: Enhancing Efficiency, Safety, and Sustainability

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and the flavor and fragrance industry. Their synthesis has been a cornerstone of organic chemistry for nearly 150 years. However, the classical methods, while foundational, often rely on harsh conditions, hazardous reagents, and multi-step procedures that are misaligned with modern principles of green and efficient chemistry. This guide provides an in-depth comparison of traditional pyrazine synthesis routes with modern, alternative reagents and methodologies. We will explore the mechanistic underpinnings, performance advantages, and practical applications of these newer approaches, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.

The Classical Foundations: A Baseline for Comparison

The traditional syntheses of pyrazines, developed in the late 19th century, are still taught and occasionally used today. Understanding their limitations is key to appreciating the advancements offered by modern alternatives.

The Staedel-Rugheimer and Gutknecht Syntheses

Two of the oldest methods are the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses.[1][2] Both pathways are based on the self-condensation of an α-amino ketone to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[3]

  • Staedel–Rugheimer Synthesis: This method typically involves reacting a 2-haloacetophenone with ammonia to generate the α-amino ketone in situ.[3][4]

  • Gutknecht Synthesis: This variation differs in the method of α-amino ketone preparation, often starting from the reduction of an α-oximinoketone.[1][3]

Causality and Limitations: The primary drawback of these methods is the use of hazardous starting materials, such as lachrymatory α-halo ketones, and often harsh reaction conditions including strong acids or oxidants.[4][5] The yields can be variable, and the workup procedures are often tedious.[5] These factors have driven the search for more efficient and environmentally benign alternatives.

Alternative Reagents: A New Era of Pyrazine Synthesis

Modern synthetic chemistry has introduced a host of alternative reagents and energy sources that overcome the limitations of classical methods. These approaches prioritize atom economy, catalyst efficiency, milder conditions, and reduced waste generation.

Sustainable Dehydrogenative Coupling with Manganese Catalysts

A significant advancement in sustainable chemistry is the use of earth-abundant metal catalysts for dehydrogenative coupling reactions. Manganese pincer complexes have emerged as powerful catalysts for synthesizing 2,5-substituted pyrazines directly from 2-amino alcohols.[6][7]

Mechanistic Insight: This reaction proceeds via an "acceptorless dehydrogenative coupling" (ADC) mechanism. The manganese catalyst facilitates the oxidation of the amino alcohol to an amino ketone intermediate. Two molecules of this intermediate then condense to form a 2,5-dihydropyrazine. This intermediate is rapidly dehydrogenated by the catalyst to yield the final aromatic pyrazine, releasing hydrogen gas and water as the sole byproducts.[6][7] This atom-economical approach avoids the need for stoichiometric oxidants and generates minimal waste.[6]

Diagram 1: Workflow for Manganese-Catalyzed Pyrazine Synthesis

cluster_prep Reaction Setup cluster_reaction Dehydrogenative Coupling cluster_workup Isolation Start 2-Amino Alcohol Substrate ReactionVessel Heat (e.g., 150 °C, 24h) Start->ReactionVessel Catalyst Mn-Pincer Complex (2 mol%) Catalyst->ReactionVessel Base Base (e.g., KH) Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Workup Standard Aqueous Workup ReactionVessel->Workup H₂ + H₂O byproducts Purification Column Chromatography Workup->Purification Product 2,5-Substituted Pyrazine Purification->Product

Experimental Protocol: General Procedure for Mn-Catalyzed Synthesis of 2,5-Dialkylpyrazines [6]

  • To an oven-dried Schlenk tube, add the β-amino alcohol (0.5 mmol), manganese pincer catalyst (2 mol %), and potassium hydride (KH) (3 mol %).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24-48 hours.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,5-substituted pyrazine.

Performance Comparison:

MethodReagentsConditionsByproductsYield RangeKey Advantage
Classical (Gutknecht) α-amino ketonesOften requires harsh oxidation stepStoichiometric oxidant wasteVariableFoundational
Mn-Catalyzed ADC 2-amino alcohols, Mn-catalyst, base150 °C, 24-48 hH₂ and H₂O only65-95%[6]Atom-economical, sustainable[6]
Efficient One-Pot Synthesis Using Organic Base Catalysis

For synthesizing pyrazines from 1,2-dicarbonyls and 1,2-diamines, a greener alternative to classical methods employs a simple organic base catalyst in an environmentally benign solvent system.[5][8]

Mechanistic Insight: This method leverages potassium tert-butoxide (t-BuOK) to catalyze the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine in aqueous methanol at room temperature.[8] The reaction proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes.[5] This one-pot process avoids expensive or heavy metal catalysts and harsh conditions, making it a cost-effective and environmentally friendly option.[5][8]

Diagram 2: Mechanism of t-BuOK Catalyzed Pyrazine Synthesis

Diketone 1,2-Diketone Intermediate Dihydropyrazine Intermediate Diketone->Intermediate Condensation (aq. MeOH, RT) Diamine 1,2-Diamine Diamine->Intermediate Condensation (aq. MeOH, RT) Catalyst t-BuOK (catalyst) Catalyst->Intermediate Condensation (aq. MeOH, RT) Product Pyrazine Product Intermediate->Product Aromatization

Experimental Protocol: General Procedure for t-BuOK-Catalyzed Pyrazine Synthesis [5]

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (2 mmol) in aqueous methanol (3 mL) with magnetic stirring.

  • Add the 1,2-diamine (2 mmol) to the solution.

  • Add a catalytic amount of potassium tert-butoxide (t-BuOK).

  • Stir the reaction at room temperature for 6-8 hours, monitoring progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via recrystallization or column chromatography.

Performance Comparison:

MethodReagentsConditionsYield RangeKey Advantage
Classical Condensation 1,2-diketones, 1,2-diaminesOften requires subsequent oxidation, harsh conditions40-70%Straightforward concept[5]
t-BuOK Catalysis 1,2-diketones, 1,2-diamines, t-BuOKRoom temp, aq. MeOH, 6-8 h85-95%[5][9]Mild, high-yielding, one-pot, green[5][8]
Rapid and Green Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by enabling rapid, efficient, and often cleaner reactions.[10] In pyrazine synthesis, it dramatically reduces reaction times from hours to minutes.

Mechanistic Insight: Microwaves provide direct and uniform heating of the reaction mixture, leading to significantly faster reaction rates compared to conventional heating.[11] A notable application is the synthesis of poly(hydroxyalkyl)pyrazines using a reactive eutectic media of ammonium formate and monosaccharides. Under microwave irradiation at 120 °C, maximum yields are achieved in as little as 3-5 minutes.[11] This approach enhances atom economy and energy efficiency by operating under solvent-less or near solvent-less conditions.[11]

Experimental Protocol: Microwave Synthesis of Poly(hydroxyalkyl)pyrazines [11]

  • Combine ammonium formate and a monosaccharide (e.g., fructose) in a microwave reaction vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 3-15 minutes with stirring.

  • After cooling, dissolve the resulting mixture in a suitable solvent for analysis or purification.

Performance Comparison:

MethodEnergy SourceReagentsConditionsTimeKey Advantage
Conventional Heating Oil BathVariousHours to days> 8 hoursStandard equipment
Microwave Irradiation MicrowavesAmmonium formate, monosaccharides120 °C3-15 minDrastically reduced reaction time, high efficiency[10][11]
Novel Ionic Liquid-Based Catalytic Systems

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive for green chemistry applications.[12]

Mechanistic Insight: Chitosan-immobilized or transition metal-based ionic liquids can effectively catalyze the condensation reactions required for pyrazine synthesis.[12][13] For example, a novel chitosan-immobilized ionic liquid, [DSIM][AlCl₃]x⁻@CS, has been shown to catalyze the synthesis of various pyrazine derivatives at ambient temperature.[13] The use of ILs can facilitate product separation and catalyst recycling, reducing waste and cost.[12][14]

Performance Comparison:

MethodCatalyst/SolventConditionsCatalyst ReusabilityKey Advantage
Traditional Solvents Volatile Organic SolventsVariableNot applicableWell-understood
Ionic Liquids e.g., [DSIM][AlCl₃]x⁻@CSAmbient TemperatureYes[12][13]Green solvent, catalyst recyclability, mild conditions[13]

Conclusion and Future Outlook

The synthesis of pyrazines has evolved significantly from its 19th-century origins. Modern alternative reagents and methodologies offer compelling advantages in terms of efficiency, safety, cost-effectiveness, and environmental impact. Manganese-catalyzed dehydrogenative coupling provides an elegant, atom-economical route from simple amino alcohols. The use of t-BuOK in aqueous media represents a highly efficient and green one-pot strategy. Furthermore, enabling technologies like microwave irradiation drastically accelerate these transformations, while ionic liquids open new avenues for catalyst design and recyclability.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate availability, desired substitution pattern, and scalability. However, the methods highlighted in this guide demonstrate a clear trajectory toward more sustainable and efficient chemical manufacturing, aligning the synthesis of this vital heterocyclic core with the principles of modern green chemistry.

References

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Purity Assessment of 2-(Chloromethyl)-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-(Chloromethyl)-5-methylpyrazine, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind our choices and presenting a framework that ensures a robust, reliable, and regulatory-compliant analytical method.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This principle, outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, forms the bedrock of our approach.[1][2][3]

Part 1: Strategic Method Development - A Comparative Approach

Before validation can commence, a suitable chromatographic method must be developed. The goal is to achieve adequate separation of the main compound from its potential impurities and degradation products. The physicochemical properties of 2-(Chloromethyl)-5-methylpyrazine—a heterocyclic aromatic compound—guide our initial choices.

Column Selection: C18 vs. Alternatives

The workhorse of reversed-phase HPLC, the C18 (octadecyl) column, is the logical starting point due to its hydrophobicity, which is well-suited for retaining aromatic compounds like our target analyte.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm): Offers strong hydrophobic interactions, providing good retention for the pyrazine ring system. This is often the first choice for purity methods of pharmaceutical precursors.[4][5]

  • C8 Column (Octyl): A less hydrophobic alternative. This could be considered if the analyte and its impurities are very strongly retained on a C18 column, leading to excessively long run times.

  • Phenyl-Hexyl Column: Provides alternative selectivity through π-π interactions with the aromatic pyrazine ring. This is a valuable secondary option if co-elution of critical impurities occurs on a C18 phase.

For this guide, we will proceed with a C18 column, as it provides the most versatile and robust starting point for this class of compounds.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation. A typical reversed-phase approach involves a mixture of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The use of a buffer is essential for ensuring reproducible retention times, especially if any impurities have ionizable functional groups. A phosphate or acetate buffer at a pH of around 4.0 is a good starting point, as it is generally compatible with silica-based columns and can improve peak shape.[5]

After initial screening, the following isocratic method was selected for validation:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Part 2: The Validation Gauntlet: Parameters and Protocols

With an optimized method in hand, we proceed to the formal validation as prescribed by ICH Q2(R1) guidelines.[2][6]

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_SysSuit Routine Analysis Dev Develop & Optimize HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Begin Validation LinAccP Linearity, Accuracy, Precision Spec->LinAccP LODLOQ LOD & LOQ LinAccP->LODLOQ Robust Robustness LODLOQ->Robust Report Validation Report & Method Transfer Robust->Report SysSuit System Suitability Testing Validation_Parameters_Relationship Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Verifies Precision Precision Precision->Range Verifies

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the principle of specificity is paramount. Ensuring that an analytical method or a biological assay is selective for the target analyte, without interference from related substances, is a cornerstone of reliable data. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 2-(Chloromethyl)-5-methylpyrazine hydrochloride (CMP-HCl), a key heterocyclic building block in organic synthesis.

The causality behind these experimental choices is rooted in regulatory expectations for method validation. Agencies like the FDA and international bodies under the ICH mandate that the specificity of an analytical method—its ability to assess the analyte unequivocally in the presence of components that may be expected to be present—must be demonstrated.[1][2][3][4] This guide offers practical, field-proven insights into designing and executing robust cross-reactivity studies that meet these rigorous standards.

The Rationale for Cross-Reactivity Assessment

CMP-HCl's utility as a synthetic intermediate means it will invariably be part of a complex mixture containing precursors, by-products, degradation products, and subsequent reaction products. A failure to account for these related molecules can lead to significant analytical errors, such as the overestimation of the analyte's concentration, which has profound implications for process chemistry, quality control, and regulatory compliance.

The objective of a cross-reactivity study is to challenge an analytical system with structurally similar compounds to quantify the degree of interference, if any. This establishes a "self-validating" system where the limits of the method's specificity are clearly defined and understood.

Identifying Potential Cross-Reactants

The first critical step is the logical selection of challenging compounds. This selection is not arbitrary; it is based on a scientific understanding of the analyte's synthesis and stability. For CMP-HCl, the most relevant compounds fall into three categories:

  • Structural Analogs: Compounds sharing the core pyrazine ring but differing in substitution.

  • Synthesis-Related Impurities: Precursors or by-products from its manufacturing process. For instance, the synthesis of pyrazine derivatives can start from materials like 2,5-dimethylpyrazine, which could remain as an impurity.[5]

  • Degradation Products: The chloromethyl group is susceptible to hydrolysis. Therefore, the corresponding hydroxymethyl derivative is a highly probable degradant.

Based on this rationale, the following compounds are selected for this comparative guide:

Compound Name Structure Rationale for Inclusion
Analyte: 2-(Chloromethyl)-5-methylpyrazineTarget Analyte
PC-1: 2,5-DimethylpyrazineKey precursor/structural analog.
PC-2: 2-Hydroxymethyl-5-methylpyrazinePotential primary hydrolysis degradant.
PC-3: 2-MethylpyrazineStructural analog, lacks chloromethyl group.
PC-4: 2-(Chloromethyl)pyrazineStructural analog, lacks methyl group.

The structural relationships between these compounds are visualized below. Understanding these subtle differences is key to predicting and interpreting cross-reactivity.

Caption: Structural relationships between the target analyte and potential cross-reactants.

Comparative Methodologies for Specificity Testing

We will compare two orthogonal analytical techniques: a ligand-binding assay (Competitive ELISA) and a chromatographic method (HPLC-UV). This dual approach provides a comprehensive picture of specificity, as one method relies on biological recognition (antibody binding) while the other relies on physicochemical properties (retention and absorbance).

Method 1: Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique ideal for detecting and quantifying small molecules. Its specificity is dictated by the binding characteristics of the monoclonal antibody used.[6]

Causality of Experimental Design: The competitive format is chosen because it directly measures the ability of a potential cross-reactant to compete with the target analyte for a limited number of antibody binding sites. The degree of displacement is a direct measure of cross-reactivity.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well p1 1. Coat with Capture Antibody p2 2. Block Nonspecific Sites p1->p2 p3 3. Add Sample (Analyte + Cross-Reactants) & Enzyme-Conjugated Analyte p2->p3 p4 4. Wash Unbound Reagents p3->p4 p5 5. Add Substrate & Measure Signal p4->p5

Caption: Workflow for a competitive ELISA cross-reactivity assessment.

Experimental Protocol:

  • Coating: Microtiter plates are coated with a monoclonal antibody raised against a CMP-protein conjugate.

  • Blocking: Remaining protein-binding sites on the plate are blocked with a solution like Bovine Serum Albumin (BSA).

  • Competition: A fixed concentration of CMP conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is mixed with either a standard solution of CMP or a solution of the potential cross-reactant (PC-1 to PC-4) at various concentrations. This mixture is added to the wells.

  • Incubation & Wash: The plate is incubated to allow competition for antibody binding. Unbound materials are then washed away.

  • Detection: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate, producing a colorimetric signal that is inversely proportional to the concentration of free analyte/cross-reactant in the sample.

  • Calculation: The concentration of each compound required to inhibit 50% of the maximum signal (IC50) is determined. Percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100%[7]

Data Summary & Interpretation:

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
CMP-HCl (Analyte) 10100%Reference Compound
PC-1 > 10,000< 0.1%Negligible cross-reactivity. The antibody does not recognize the simple dimethyl analog.
PC-2 5002.0%Low cross-reactivity. The antibody shows minor recognition of the hydroxyl group.
PC-3 > 10,000< 0.1%Negligible cross-reactivity. The chloromethyl group is critical for antibody recognition.
PC-4 2540.0%Significant cross-reactivity. The methyl group has a moderate impact on binding affinity.

The ELISA results demonstrate high specificity, with significant cross-reactivity only observed for the analog missing the 5-methyl group (PC-4). This implies the chloromethyl moiety is the primary epitope for antibody binding.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for specificity in chemical analysis. A method is considered specific if it can produce a clean, well-resolved peak for the analyte, free from interference from other compounds in the sample matrix.[8][9]

Causality of Experimental Design: The goal is to develop a chromatographic method that physically separates the analyte from all potential cross-reactants. Specificity is demonstrated by spiking a blank matrix with all potential interferents and showing that no peak co-elutes with the analyte of interest. This is a core requirement of the ICH Q2(R1) guideline.[2]

HPLC_Specificity_Workflow prep 1. Prepare Individual Solutions (Analyte, PC-1 to PC-4) and a Mixed Solution inject 2. Inject Solutions into HPLC System prep->inject separate 3. Chromatographic Separation on C18 Column inject->separate detect 4. UV Detection at 275 nm separate->detect analyze 5. Analyze Chromatograms: - Retention Time (RT) - Peak Resolution (Rs) - Peak Purity (PDA) detect->analyze

References

A Comparative Guide to the Biological Activity of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone heterocyclic scaffold in the field of drug discovery.[1] Found in natural products and synthetic compounds alike, the pyrazine nucleus is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, including enzymes and receptors.[2][3] This structural versatility has led to the development of numerous pyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[2][4][5]

This guide provides an in-depth comparison of the biological activities of various substituted pyrazines, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the mechanistic basis for their therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazine derivatives have emerged as a significant class of anticancer agents, with many compounds progressing into clinical trials.[6][7] Their primary mechanism often involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways controlling cell proliferation, apoptosis, and inflammation.[6][8]

Mechanism of Action: Kinase Inhibition

Many pyrazine-based anticancer agents function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[6][8] This action blocks the downstream signaling pathways that promote cancer cell growth and survival. For example, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora A kinase, a crucial regulator of mitosis.[9] Similarly, other pyrazine derivatives show inhibitory activity against histone acetyltransferases (HATs) like p300/CBP, which are involved in gene regulation and whose dysregulation is linked to cancer.[10][11]

Below is a diagram illustrating a generalized kinase inhibition pathway.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Aurora A, p300) Receptor->Kinase Signal Pyrazine Pyrazine Inhibitor Pyrazine->Kinase Inhibits ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates P_Substrate Phosphorylated Substrate Protein Pathway Downstream Signaling (Proliferation, Survival) P_Substrate->Pathway Gene Gene Transcription Pathway->Gene

Caption: Generalized pathway of kinase inhibition by a pyrazine derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazine derivatives is highly dependent on the nature and position of their substituents. For instance, studies on 1,4-pyrazine-containing inhibitors of p300/CBP HAT revealed that specific substitutions can lead to compounds with IC50 values as low as 1.4 μM.[10][11] Quantitative Structure-Activity Relationship (QSAR) studies on pyrazine derivatives as antiproliferative agents against gastric cancer cells (BGC-823) have further elucidated the electronic and structural features that contribute to their activity.[12]

Comparative Data: In Vitro Cytotoxicity of Pyrazine Derivatives

The following table summarizes the cytotoxic activity of selected pyrazine derivatives against various cancer cell lines, expressed as IC50 (the concentration required to inhibit 50% of cell growth).

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazinesVaried heterocyclic systemsMCF-7 (Breast)< 10 (for potent analogs)[13]
1,4-Pyrazine DerivativeBis(4-Iodophenyl), Piperidin-4-ylmethoxyVarious solid/blood cancers1.4[10][11]
Pyrazine-based Combretastatin A-4 AnalogVariedMCF-7 (Breast)70.9[14]
Imidazo[1,2-a]pyrazinesVariedAurora A Kinase Assay0.005 - 3.7[9]
Piperlongumine–ligustrazine hybridVariedHCT116 (Colon)3.19 - 8.90[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[15][17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[17][19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[15][17] A reference wavelength of >650 nm can be used to subtract background noise.[15][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial and Antitubercular Activity

The pyrazine scaffold is integral to several antimicrobial and antitubercular drugs, most notably Pyrazinamide, a first-line drug for treating tuberculosis (TB).[20][21] Research is ongoing to develop new pyrazine derivatives to combat drug-resistant strains of bacteria and mycobacteria.[22][23][24]

Mechanism of Action

The exact mechanisms can vary. Pyrazinamide, for instance, is a prodrug that is converted to its active form, pyrazinoic acid (POA), within the mycobacterium.[25] POA is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis, particularly in the acidic environment of caseous necrosis.[25] Other pyrazine derivatives may act through different mechanisms, such as inhibiting essential enzymes or disrupting cell wall integrity.[22]

Structure-Activity Relationship (SAR) Insights

For antitubercular activity, the presence of a hydrazide moiety or hybridization with other bioactive scaffolds like 1,2,4-triazole has been shown to yield potent compounds.[5][21] In a study of triazolo[4,3-a]pyrazine derivatives, specific substitutions led to compounds with significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[23]

Comparative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for various pyrazine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]

Compound ClassSubstituentsTest OrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineVaried (Compound 2e )S. aureus32[23]
Triazolo[4,3-a]pyrazineVaried (Compound 2e )E. coli16[23]
Pyrazine-2-carbohydrazideVariedM. tuberculosis H37Rv23.89 - 25.51 (µM)[5]
Pyrazine-Triazole HybridsVariedM. tuberculosis H37Rv≤ 21.25 (µM)[21]
Pyrazine-based hybridVaried (Compound 8b, 8c, 8d )M. tuberculosis H37Rv≤ 6.25[28]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents.[29][30]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[30] After incubation, the wells are visually inspected for turbidity (bacterial growth).[27]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazine derivative. Perform a two-fold serial dilution in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[27][31]

  • Inoculum Preparation: Prepare a bacterial inoculum from an 18-24 hour culture on an agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[26] This is then diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[31]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.[27]

  • Controls: Include essential controls:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A known antibiotic (e.g., Ampicillin) as a reference.[23]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[29][30]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[27]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis Stock Prepare Stock Solution of Pyrazine Derivative Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilution Inoculate Inoculate Plate Wells Dilution->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine Determine MIC Value (Lowest Clear Well) Read->Determine

Caption: General workflow for MIC determination using the broth microdilution method.

Anti-Inflammatory Activity

Pyrazine derivatives have also demonstrated significant potential as anti-inflammatory agents.[2][32] Their mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[2] For example, a paeonol derivative containing a pyrazine structure showed a significant inhibitory activity of 56.32% against nitric oxide (NO) overexpression in macrophages at 20 μM.[4] Certain pyrazolo[3,4-b]pyrazines have exhibited remarkable anti-inflammatory activity, comparable to the reference drug indomethacin in animal models.[13]

Conclusion and Future Perspectives

The pyrazine scaffold is a remarkably versatile and pharmacologically significant core in modern medicinal chemistry. The biological activity of its derivatives can be finely tuned through strategic substitution, leading to potent agents with anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationships discussed herein highlight key chemical features that govern efficacy and provide a rational basis for the design of next-generation therapeutics. As challenges like drug resistance continue to grow, the exploration of novel substituted pyrazines offers a promising avenue for the development of effective treatments for a wide range of diseases.

References

A Comparative Guide to the Quantitative Analysis of 2-(Chloromethyl)-5-methylpyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 2-(Chloromethyl)-5-methylpyrazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering a comparative analysis supported by established scientific principles and data from analogous compounds. Our focus is on providing a framework for selecting and validating the most suitable analytical method for your specific application, ensuring accuracy, precision, and regulatory compliance.

Introduction: The Importance of Precise Quantification

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, robust and reliable quantitative analytical methods are paramount for quality control during synthesis, formulation, and stability studies. This guide compares the three most common analytical techniques for the quantification of small organic molecules: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility, high resolution, and sensitivity. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the quantification of this compound.

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent Injector Inject sample/standard into the HPLC system SamplePrep->Injector StandardPrep Prepare a stock solution of reference standard and create calibration standards StandardPrep->Injector Column Separation on a C18 column Injector->Column Detector UV Detection Column->Detector Chromatogram Obtain chromatogram Detector->Chromatogram Quantification Quantify using peak area against calibration curve Chromatogram->Quantification

Caption: A typical experimental workflow for the quantitative analysis of this compound by HPLC.

Hypothetical HPLC Method Protocol

The following protocol is a "best-practice" method derived from established procedures for similar pyrazine derivatives and chloromethylated heterocyclic compounds.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at an appropriate wavelength (e.g., 270-280 nm)Pyrazine derivatives typically exhibit strong UV absorbance in this range. The optimal wavelength should be determined by UV-Vis spectroscopy.
Injection Volume 10 µLA common injection volume that balances sensitivity and potential for column overload.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Performance Comparison
ParameterExpected Performance for HPLC
Specificity High; able to separate the main compound from impurities.
Linearity Excellent (R² > 0.999) over a wide concentration range.
Accuracy High (typically 98-102% recovery).
Precision High (RSD < 2%).
LOD/LOQ Low; suitable for trace-level analysis of impurities.

Gas Chromatography (GC): The Specialist for Volatile Compounds

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a salt and thus non-volatile, its free base form could potentially be analyzed by GC. However, the thermal lability of the chloromethyl group presents a significant challenge.

Principle of GC

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase).

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis SamplePrep Dissolve sample in a suitable volatile solvent (may require derivatization or conversion to free base) Injector Inject into a heated inlet SamplePrep->Injector Column Separation in a capillary column Injector->Column Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Column->Detector Chromatogram Obtain chromatogram Detector->Chromatogram Quantification Quantify using peak area Chromatogram->Quantification

Caption: A generalized workflow for the quantitative analysis by Gas Chromatography.

Challenges and Considerations for GC Analysis
  • Volatility: The hydrochloride salt is non-volatile. Analysis would require conversion to the free base, which adds a sample preparation step and a potential source of error.

  • Thermal Stability: The chloromethyl group can be thermally labile, potentially degrading in the hot GC inlet, leading to inaccurate quantification.

  • Derivatization: To improve volatility and thermal stability, derivatization might be necessary. This adds complexity and potential for side reactions.

Performance Comparison
ParameterExpected Performance for GC
Specificity High, especially when coupled with a Mass Spectrometer (GC-MS).
Linearity Good, but may be affected by thermal degradation.
Accuracy Potentially lower than HPLC due to sample preparation and thermal stability issues.
Precision Good, but can be influenced by the reproducibility of sample preparation.
LOD/LOQ Very low, especially with sensitive detectors like FID or MS.

Acid-Base Titration: The Classic Approach

Acid-base titration is a classic and straightforward method for the quantification of acidic or basic compounds. As this compound is the salt of a weak base (the pyrazine derivative) and a strong acid (HCl), it can be assayed by titrating with a strong base.

Principle of Titration

The hydrochloride salt is dissolved in a suitable solvent, and a standardized solution of a strong base (e.g., sodium hydroxide) is added incrementally. The progress of the neutralization reaction is monitored, typically using a pH electrode (potentiometric titration) or a colorimetric indicator. The endpoint of the titration corresponds to the point at which all the hydrochloride has been neutralized.

Experimental Workflow for Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Calculation SamplePrep Accurately weigh and dissolve the sample Titration Titrate the sample with the standardized titrant SamplePrep->Titration TitrantPrep Standardize the titrant (e.g., NaOH solution) TitrantPrep->Titration Endpoint Detect the endpoint (potentiometrically or with an indicator) Titration->Endpoint Calculation Calculate the concentration based on the volume of titrant used Endpoint->Calculation

Caption: The workflow for the quantitative analysis of this compound by acid-base titration.

Titration Method Protocol
  • Standardization of Titrant: Prepare a ~0.1 M sodium hydroxide solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).

  • Titration: Titrate the sample solution with the standardized sodium hydroxide solution.

  • Endpoint Detection: Monitor the pH of the solution using a calibrated pH electrode. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the purity of the sample based on the volume of titrant consumed, the concentration of the titrant, and the weight of the sample.

Performance Comparison
ParameterExpected Performance for Titration
Specificity Low; this method is not specific and will quantify any acidic or basic impurities present.
Linearity Not applicable in the same way as chromatographic methods.
Accuracy High, provided there are no interfering impurities.
Precision High (RSD < 1%).
LOD/LOQ High; not suitable for trace analysis.

Comparative Summary and Recommendations

The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.

FeatureHPLCGCTitration
Specificity HighHigh (with MS)Low
Sensitivity HighVery HighLow
Sample Throughput ModerateHighLow
Cost HighHighLow
Robustness HighModerateHigh
Impurity Profiling YesYesNo

Recommendations:

  • For routine quality control, assay, and stability testing: HPLC is the method of choice due to its high specificity, accuracy, and ability to simultaneously quantify the main compound and its impurities.

  • For the analysis of volatile impurities: GC is the preferred method. However, for the main compound, the challenges of volatility and thermal stability make it a less suitable choice than HPLC.

  • For a simple, cost-effective assay of the bulk drug substance where impurity levels are known to be low: Acid-base titration can be a viable option. However, its lack of specificity is a major drawback.

Method Validation: Ensuring Data Integrity

Regardless of the chosen method, it must be validated to ensure it is suitable for its intended purpose. Method validation should be performed according to the guidelines of the International Council for Harmonisation (ICH)[1][2]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantitative analysis of this compound can be effectively achieved using several analytical techniques. HPLC stands out as the most versatile and reliable method, offering a balance of specificity, sensitivity, and robustness that is ideal for most pharmaceutical applications. While GC and titration have their specific uses, they also have significant limitations for the routine analysis of this compound. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, and the chosen method must be fully validated to ensure the integrity of the generated data.

References

Safety Operating Guide

Navigating the Disposal of 2-(Chloromethyl)-5-methylpyrazine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-(Chloromethyl)-5-methylpyrazine hydrochloride, moving beyond mere instruction to explain the chemical reasoning behind each step. Our commitment is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile

This compound is a heterocyclic organic compound. The primary hazards associated with this compound stem from its reactive chloromethyl group and its acidic hydrochloride form.

  • Reactivity: The chloromethyl group (-CH₂Cl) is a reactive functional group susceptible to nucleophilic substitution. This reactivity is key to its utility in synthesis but also presents a hazard, as it can react with incompatible materials.

  • Corrosivity: As a hydrochloride salt, this compound can be corrosive, particularly in the presence of moisture, and may react with bases, releasing heat.

  • Toxicity: While specific toxicity data for this exact compound is not extensively published, similar aromatic and heterocyclic compounds with chloromethyl groups are known to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin. Therefore, it must be handled as a hazardous substance.

On-Site Chemical Deactivation: A Proactive Approach

For small quantities of this compound waste, such as residual amounts in empty containers or contaminated materials, chemical deactivation prior to disposal is the preferred method to mitigate its reactivity. This process converts the reactive chloromethyl group into a less hazardous functional group.

A recommended method for deactivation is through base-catalyzed hydrolysis . The chloromethyl group can be hydrolyzed to a hydroxymethyl group, which is significantly less reactive.

Deactivation Protocol: Step-by-Step

Objective: To hydrolyze the reactive chloromethyl group to a less hazardous hydroxymethyl group.

Materials:

  • Waste this compound (or contaminated materials)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent miscible with water (e.g., Dimethyl sulfoxide - DMSO)

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • Stir plate and stir bar

  • pH paper or meter

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemically resistant gloves.

Procedure:

  • Preparation: Conduct this procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn.

  • Solubilization: For solid waste, dissolve it in a minimal amount of an appropriate organic solvent like DMSO to ensure it is fully accessible for the reaction. For contaminated labware, rinse it with the solvent. The use of an organic solvent increases the solubility of the pyrazine compound in the aqueous reaction mixture.

  • Reaction Setup: In a suitable reaction vessel, place the dissolved waste or the solvent rinse.

  • Neutralization and Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate to the vessel while stirring. The bicarbonate solution will first neutralize the hydrochloride salt and then provide the basic conditions necessary for the hydrolysis of the chloromethyl group. An excess of the bicarbonate solution is recommended to drive the reaction to completion.

  • Reaction Time: Allow the reaction to stir at room temperature for a minimum of 6 hours. The extended reaction time ensures the complete conversion of the chloromethyl group.

  • Verification: After the reaction period, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9).

  • Final Disposal: The resulting solution, now containing the less hazardous hydroxymethyl pyrazine derivative, can be collected as hazardous waste for final disposal by a licensed contractor.

Bulk Waste Disposal: The Path to Compliance

For larger quantities of expired or unused this compound, on-site deactivation may not be feasible. In such cases, the material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Packaging and Labeling for Disposal

Proper packaging and labeling are critical for the safe transport and disposal of hazardous waste.

Parameter Requirement Rationale
Container Use a chemically compatible, leak-proof container. A high-density polyethylene (HDPE) or glass container is recommended. Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.Prevents leakage and reaction with the container material.
Labeling The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Corrosive, Irritant).Ensures proper identification and handling by waste management personnel.
Segregation Store the waste container segregated from incompatible materials, particularly bases and strong oxidizing agents.Prevents accidental reactions during storage.
Accumulation Follow your institution's and local regulations regarding the maximum accumulation time for hazardous waste in a Satellite Accumulation Area (SAA).Ensures timely disposal and minimizes on-site storage risks.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, a face shield, and chemically resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Decontamination: Decontaminate the spill area using a soap and water solution.

  • Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) decision_quantity Small or Large Quantity? start->decision_quantity small_quantity Small Quantity (e.g., residue, contaminated items) decision_quantity->small_quantity Small large_quantity Large Quantity (e.g., bulk, expired reagent) decision_quantity->large_quantity Large deactivation Chemical Deactivation (Base-catalyzed hydrolysis) small_quantity->deactivation collect_waste Collect as Hazardous Waste deactivation->collect_waste package_label Package and Label as Hazardous Waste large_quantity->package_label package_label->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of professional scientific practice. By understanding the chemical principles that underpin these disposal procedures, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide serves as a comprehensive resource to foster a deep-seated culture of safety and excellence in your laboratory.

A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-5-methylpyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(Chloromethyl)-5-methylpyrazine hydrochloride, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

This compound is a reactive compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several risks that dictate our handling procedures.[1][2]

  • H302: Harmful if swallowed: Ingestion can lead to significant adverse health effects.[1][2]

  • H315: Causes skin irritation: Direct contact with the skin can result in inflammation, redness, and discomfort.[1][2]

  • H318: Causes serious eye damage: This is a critical risk. Contact with the eyes can lead to severe, potentially irreversible damage.[1]

  • H335: May cause respiratory irritation: Inhalation of the dust or fumes can irritate the respiratory tract, leading to coughing and discomfort.[1][2]

Understanding these hazards is the first step in mitigating them. Every subsequent protocol in this guide is designed to prevent these four exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles and a full-face shield.[2]Addresses the H318 hazard. Standard safety glasses are insufficient. A full-face shield is required to protect against unexpected splashes during transfers or reactions, which could cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Addresses the H315 hazard. Gloves provide a necessary barrier to prevent skin irritation.[1] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes the potential for skin contact from accidental spills. Contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Addresses the H335 hazard. This is mandatory if the compound is handled outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][4]

Core Operational Protocol: A Step-by-Step Workflow

This protocol ensures safety from the moment the reagent is received to its final use.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation and containment of dust and vapors.[2]

  • Pre-Experiment Checklist: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5] Have spill cleanup materials readily available.

  • Material Incompatibility: Keep the compound away from strong oxidizing agents, as these are incompatible materials.[1][6]

Handling and Experimental Use
  • Container Handling: Open and handle the container with care inside the fume hood to avoid generating dust.[1]

  • Weighing and Transfer:

    • Use a spatula to carefully transfer the solid. Avoid pouring, which can create airborne dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

    • Close the container tightly immediately after use.[1]

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any other equipment used.

    • Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[1][2]

Spill and Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency Response Workflow

The following diagram outlines the immediate steps to take in an emergency.

Caption: Emergency response workflow for spills or personal exposure.

Detailed First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing. This is a medical emergency; seek immediate medical attention from a poison center or doctor.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1][2] Remove all contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][3] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[1] Do not induce vomiting.[3]

Storage and Disposal Plan

Proper storage and disposal are crucial for long-term laboratory safety.

Storage
  • Container: Store in the original, tightly-closed container when not in use.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2]

  • Security: The storage area should be locked and secure.[1]

Waste Disposal
  • Classification: this compound and any materials contaminated with it are considered hazardous waste.[7][8]

  • Collection:

    • Place excess chemical and any grossly contaminated disposable materials (e.g., paper towels from a spill) into a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All waste must be disposed of through an approved waste disposal plant.[1][3][6] Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[1] Never dispose of this chemical down the drain.

By integrating these scientifically-grounded procedures into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.